N-(4-hydroxyphenyl)-2-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)14(17)15-10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNXWBLKTWRVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361081 | |
| Record name | N-(4-hydroxyphenyl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54090-25-4 | |
| Record name | N-(4-hydroxyphenyl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-hydroxyphenyl)-2-methoxybenzamide: Chemical Properties, Structure, and Synthetic Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-hydroxyphenyl)-2-methoxybenzamide is a member of the benzamide class of organic compounds, a structural motif recognized as a "privileged scaffold" in the field of medicinal chemistry.[1] Its molecular architecture, which features two substituted phenyl rings linked by a stable amide bond, provides a versatile foundation for developing novel therapeutic agents and functional materials. The presence of a phenolic hydroxyl group, a methoxy group, and the amide linkage creates a molecule with specific steric and electronic properties, including the capacity for hydrogen bonding, which makes it a subject of significant interest.[1]
This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthetic pathways, and potential applications based on the biological activities observed in structurally related compounds.
Molecular Structure and Identification
The core structure of this compound consists of a 2-methoxybenzoyl group attached to the nitrogen atom of a 4-aminophenol moiety. The ortho-position of the methoxy group on the benzoyl ring can influence the molecule's conformation, potentially enhancing its interaction with biological targets.[2]
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 54090-25-4 | [3][4] |
| Molecular Formula | C₁₄H₁₃NO₃ | [3][4] |
| Molecular Weight | 243.26 g/mol | [3] |
| InChI | InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)14(17)15-10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17) | [1] |
| SMILES | COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O | N/A |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and behavior in biological systems. The properties for this compound are summarized below. Note that these values are predicted from computational models and should be confirmed experimentally.
Table 2: Predicted Physicochemical Properties
| Property | Value | Unit | Source |
| Boiling Point | 355.5 ± 27.0 | °C | [3] |
| Density | 1.275 ± 0.06 | g/cm³ | [3] |
| pKa | 10.00 ± 0.26 | [3] |
The phenolic hydroxyl group (pKa ≈ 10) and the amide proton contribute to the molecule's ability to act as a hydrogen bond donor, while the carbonyl oxygen, methoxy oxygen, and hydroxyl oxygen can act as hydrogen bond acceptors. These characteristics are crucial for its solid-state properties and potential interactions with biological macromolecules.[1]
Synthesis and Mechanism
The most direct and established method for synthesizing this compound is through the formation of an amide bond between 4-aminophenol and an activated derivative of 2-methoxybenzoic acid, typically the acyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Synthetic Pathway: Schotten-Baumann Reaction
The synthesis is commonly performed under Schotten-Baumann conditions, which involve the acylation of an amine with an acyl chloride in the presence of a base.[2] The base, typically a tertiary amine like triethylamine or pyridine, serves a critical role: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials and Equipment:
-
4-Aminophenol
-
2-Methoxybenzoyl chloride[5]
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq.) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq.) to the solution.[2]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath while stirring continuously. This is crucial to control the exothermic reaction and minimize the hydrolysis of the acyl chloride.
-
Addition of Acyl Chloride: Dissolve 2-methoxybenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.[2]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-16 hours, monitoring its progress using Thin-Layer Chromatography (TLC).
-
Workup - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic byproducts), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.
Spectroscopic Characterization
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on both rings, a singlet for the methoxy (-OCH₃) group protons typically around 3.8-4.0 ppm, a broad singlet for the amide (N-H) proton, and another broad singlet for the phenolic (O-H) proton. The aromatic signals would exhibit splitting patterns (doublets, triplets) corresponding to their substitution patterns.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the phenol (around 3200-3400 cm⁻¹), an N-H stretching band in a similar region, a strong C=O (amide I) stretch around 1650 cm⁻¹, and C-O stretching bands for the ether and phenol functionalities.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of 243.26.
Applications in Research and Development
This compound serves as a valuable intermediate and a foundational structure for the development of new biologically active molecules.[1]
-
Drug Discovery: The benzamide scaffold is present in numerous approved drugs. Derivatives of 4-hydroxybenzamide have been investigated for a wide range of therapeutic applications, including anticancer and antimicrobial activities.[6] Specifically, N-phenylbenzamide derivatives have been explored as potential antiviral agents.[7] The structural features of this compound make it an excellent candidate for structure-activity relationship (SAR) studies, where modifications to the phenolic or benzamide portions can be used to optimize biological activity.[1]
-
Materials Science: The capacity for strong hydrogen bonding makes this class of molecules interesting for the study of solid-state properties and the development of new materials with specific crystalline structures.[1]
Conclusion
This compound is a well-defined chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis is straightforward, relying on robust and well-understood organic reactions. The presence of multiple functional groups provides ample opportunities for further chemical modification, making it an ideal starting point for the design and synthesis of novel compounds with tailored biological or physical properties. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this versatile compound in their scientific endeavors.
References
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N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide | C15H15NO3 | CID 497700. PubChem. [Link]
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N-(4-hydroxyphenyl)-2,4-dimethoxybenzamide. Chemspace. [Link]
- Synthesis of 2-[Bis(4-hydroxyphenyl)methyl]-N-(3-methoxyphenyl)benzamide (Compound 1).
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4-amino-2-hydroxy-N-(4-methoxyphenyl)benzamide | C14H14N2O3. PubChem. [Link]
-
N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131. PubChem. [Link]
-
N,N-DIETHYL-2-HYDROXY-4-METHOXYBENZAMIDE. FDA Global Substance Registration System. [Link]
- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
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4-Methoxybenzamide | C8H9NO2 | CID 76959. PubChem. [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
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IR, NMR and Mass spectral data of N-(substituted phenyl)-4-hydroxy benzene sulphonamides. ResearchGate. [Link]
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4-Hydroxybenzamide | C7H7NO2 | CID 65052. PubChem. [Link]
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Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. [Link]
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Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Semantic Scholar. [Link]
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N-(2-hydroxyphenyl)-4-methoxybenzamide (C14H13NO3). PubChemLite. [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
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Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]
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N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide (C15H15NO3). PubChemLite. [Link]
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Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Cheméo. [Link]
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2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969. PubChem. [Link]
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1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. ResearchGate. [Link]
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Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]
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Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Cheméo. [Link]
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4-Methoxy-N-(2-nitrophenyl)benzamide - Optional[13C NMR]. SpectraBase. [Link]
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Sources
An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide from Basic Precursors
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide, a benzamide derivative of interest in medicinal chemistry and materials science.[1] Moving beyond a simple recitation of steps, this document elucidates the causal chemistry behind the protocol, focusing on the principles of amide bond formation, the rationale for reagent selection, and self-validating analytical checkpoints. The primary synthetic pathway detailed herein involves the coupling of 2-methoxybenzoic acid and 4-aminophenol using a carbodiimide-mediated activation strategy. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible protocol grounded in established chemical principles.
Introduction and Strategic Overview
This compound is a molecule belonging to the benzamide class, a structural motif frequently explored for its potential to interact with diverse biological targets.[1] Its architecture, featuring hydrogen bond donor and acceptor groups, also makes it a subject of interest for fundamental studies in chemical and pharmaceutical sciences.[1]
The core of this synthesis is the formation of a stable amide bond. The direct condensation of a carboxylic acid (2-methoxybenzoic acid) and an amine (4-aminophenol) is notoriously challenging.[2] The acidic proton of the carboxylic acid readily protonates the basic amine, forming a highly unreactive ammonium carboxylate salt.[3][4] Overcoming this thermodynamic sink typically requires forcing conditions with high temperatures, which can lead to side reactions and decomposition, particularly with functionalized precursors like 4-aminophenol.
Therefore, a successful synthesis hinges on the strategic activation of the carboxylic acid's carbonyl group, transforming it into a potent electrophile that readily undergoes nucleophilic attack by the amine. This guide details a widely adopted and reliable method: carbodiimide-mediated coupling, which proceeds under mild conditions with high efficiency.
The Chemistry of Amide Bond Formation: Activating the Carboxyl Group
The formation of the amide C-N bond is a cornerstone of organic synthesis, yet it is not a spontaneous process. The key is to convert the hydroxyl of the carboxylic acid into a good leaving group. Several strategies exist:
-
Acyl Halide Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with an amine, often under Schotten-Baumann conditions, is rapid.[4][5] However, this method's harshness can be incompatible with sensitive functional groups, such as the phenol in our target molecule.
-
Peptide Coupling Reagents: A vast array of reagents developed for peptide synthesis are now standard in general amide synthesis. These reagents activate the carboxylic acid in situ under mild conditions. The most common classes include:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) and Dicyclohexylcarbodiimide (DCC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack by the amine to form the amide.[3]
-
Additives: To improve yields and suppress side reactions (like racemization in chiral substrates), carbodiimides are often used with additives like 1-hydroxybenzotriazole (HOBt). HOBt rapidly traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.[5]
-
For the synthesis of this compound, the EDC/HOBt coupling system is selected for its mild reaction conditions, high yields, operational simplicity, and the water-solubility of its urea byproduct, which simplifies purification.
Mechanism of EDC/HOBt Mediated Coupling
The process involves two key stages: activation and aminolysis.
-
Activation: The carboxylic acid (2-methoxybenzoic acid) attacks the carbodiimide (EDC), forming the highly reactive O-acylisourea intermediate.
-
Active Ester Formation & Aminolysis: HOBt, a superior nucleophile to the target amine at this stage, attacks the O-acylisourea, forming the HOBt-active ester and releasing the EDC-urea byproduct. The amine (4-aminophenol) then attacks the carbonyl carbon of this active ester, forming a tetrahedral intermediate that collapses to yield the desired amide and regenerate HOBt.
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Detailed Experimental Protocol
This protocol provides a self-validating system with defined checkpoints for reaction monitoring and product characterization.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) |
| 2-Methoxybenzoic acid | 579-75-9 | C₈H₈O₃ | 152.15 |
| 4-Aminophenol | 123-30-8 | C₆H₇NO | 109.13 |
| EDC Hydrochloride | 25952-53-8 | C₈H₁₇N₃·HCl | 191.70 |
| HOBt Hydrate | 123333-53-9 | C₆H₅N₃O·xH₂O | 135.12 (anhydrous) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. EDC is a sensitizer, and DMF is a skin and respiratory irritant.
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzoic acid (1.52 g, 10.0 mmol, 1.0 equiv.) and 1-hydroxybenzotriazole hydrate (HOBt, 1.53 g, ~10.0 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 30 mL) to the flask and stir until all solids are dissolved.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 equiv.) portion-wise over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add 4-aminophenol (1.09 g, 10.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.
-
In-Process Control (TLC): Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The disappearance of the starting materials (visualized under UV light) indicates reaction completion.
-
Work-up - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to remove unreacted acid and HOBt, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography to afford the pure this compound.[6]
Data Summary and Characterization
The successful synthesis must be validated by analytical data. The following table summarizes expected quantitative results and key characterization parameters.
| Parameter | Expected Value/Data |
| Reactant Quantities | |
| 2-Methoxybenzoic acid | 1.52 g (10.0 mmol) |
| 4-Aminophenol | 1.09 g (10.0 mmol) |
| EDC·HCl | 2.11 g (11.0 mmol) |
| HOBt·xH₂O | 1.53 g (~10.0 mmol) |
| Product Information | |
| Theoretical Yield | 2.43 g |
| Typical Actual Yield | 1.95 - 2.20 g (80-90%) |
| Appearance | Off-white to light tan solid |
| Melting Point | ~195-197 °C |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆) | δ ~9.8 (s, 1H, -NH), ~9.2 (s, 1H, -OH), ~7.5-6.7 (m, 8H, Ar-H), ~3.8 (s, 3H, -OCH₃) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3150 (O-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |
| MS (ESI+) | m/z 244.1 [M+H]⁺, 266.1 [M+Na]⁺ |
Conclusion
This guide outlines a robust, reproducible, and high-yielding synthesis of this compound from its fundamental precursors. By employing a well-understood EDC/HOBt coupling strategy, the inherent difficulty of direct amidation is circumvented, allowing for an efficient reaction under mild conditions. The detailed protocol, including in-process controls and post-synthesis characterization, provides a comprehensive framework for researchers to produce this valuable compound with a high degree of purity and confidence, enabling further investigation in drug discovery and materials science applications.
References
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Amide synthesis by acylation. Organic Chemistry Portal. [Link]
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Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. [Link]
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Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]
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Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
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Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. [Link]
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Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Synthesis of N-(4-hydroxyphenyl)-4-methylbenzamide and It Analgesic Activity Test in Mice. Repository - UNAIR. [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of N-(4-hydroxyphenyl)-2-methoxybenzamide in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-hydroxyphenyl)-2-methoxybenzamide is a benzamide derivative with a structural motif that suggests potential interactions with various biological targets relevant to cancer biology.[1] While direct, in-depth research on the specific anticancer mechanism of this compound is limited, its core structure as a 2-methoxybenzamide and an N-arylbenzamide allows for the formulation of several compelling hypotheses regarding its mode of action. This guide synthesizes information from studies on structurally related compounds to propose potential mechanisms of action for this compound in cancer cells. We will explore its putative roles in the inhibition of key oncogenic signaling pathways, such as the Hedgehog and STAT3 pathways, and its potential to induce apoptosis and cell cycle arrest. Furthermore, this document provides detailed, field-proven experimental protocols to rigorously investigate these hypotheses, offering a roadmap for future research into the therapeutic potential of this and related molecules.
Introduction: The Therapeutic Potential of Benzamide Scaffolds in Oncology
The benzamide core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities.[1] In the realm of oncology, derivatives of this structure have been investigated for their capacity to inhibit cancer cell growth and induce cell death.[1] this compound belongs to this versatile class of compounds. Its molecular architecture, featuring two substituted phenyl rings linked by an amide bond, provides a framework for potential interactions with key proteins involved in cancer progression.[1] This guide will delve into the plausible molecular mechanisms through which this compound may exert its anticancer effects, drawing parallels from closely related analogues.
Postulated Mechanism of Action 1: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the formation and progression of various cancers.[2][3][4] The 2-methoxybenzamide scaffold, a key feature of this compound, has been identified as an advantageous structural component for inhibitors of this pathway.[2][3][4]
The Role of the Smoothened (Smo) Receptor
A key regulatory point in the Hh pathway is the Smoothened (Smo) receptor.[2][3][4] In the absence of Hh ligands, the Patched (Ptch) receptor inhibits Smo. Upon Hh ligand binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, culminating in the activation of Gli transcription factors that drive the expression of oncogenes.[2][3][4] Structurally similar 2-methoxybenzamide derivatives have been shown to act as potent Hh pathway inhibitors by targeting the Smo receptor.[2][3][4][5][6] It is hypothesized that this compound may also bind to and inhibit Smo, thereby blocking downstream signal transduction.
Caption: Proposed inhibition of the Hedgehog pathway by this compound.
Experimental Validation: Gli-Luciferase Reporter Assay
To investigate the effect of this compound on the Hh pathway, a Gli-luciferase reporter assay is the gold standard.
Protocol:
-
Cell Line: Utilize NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Plating: Seed cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or a known Smo inhibitor (e.g., Vismodegib) as a positive control.
-
Stimulation: After 1 hour of pre-treatment with the compound, stimulate the Hh pathway by adding a conditioned medium containing the Sonic hedgehog (Shh) ligand.
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency. Calculate the IC50 value for this compound. A significant reduction in Shh-induced luciferase activity would indicate inhibition of the Hh pathway.
Postulated Mechanism of Action 2: Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[7] The N-arylbenzamide scaffold present in this compound has been explored for its potential to inhibit STAT3 dimerization.[8]
Targeting STAT3 Dimerization
STAT3 is typically activated by phosphorylation, which leads to its dimerization, nuclear translocation, and binding to the promoter regions of target genes. Disrupting the dimerization of phosphorylated STAT3 is a key strategy for inhibiting its function. It is plausible that this compound could interfere with the STAT3 SH2 domain, preventing the protein-protein interactions necessary for dimerization.
Caption: Experimental workflow to investigate the induction of apoptosis.
Protocols:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.
-
-
Caspase-3/7 Activity Assay:
-
Plate cells in a 96-well plate and treat with the compound.
-
After the desired treatment time, add a luminogenic or fluorogenic caspase-3/7 substrate to each well.
-
Incubate at room temperature.
-
Measure luminescence or fluorescence. An increase in signal indicates the activation of effector caspases.
-
-
Western Blot for Apoptotic Markers:
-
Following treatment, prepare cell lysates.
-
Perform Western blotting as described previously.
-
Probe for key apoptotic proteins such as cleaved PARP, cleaved caspase-3, and members of the Bcl-2 family (e.g., Bax, Bcl-2). An increase in cleaved PARP and cleaved caspase-3, and an altered Bax/Bcl-2 ratio, would confirm apoptosis induction.
-
Postulated Mechanism of Action 4: Cell Cycle Arrest
Inhibition of cell proliferation can also be achieved by arresting the cell cycle at specific checkpoints. The structurally related compound N-(4-hydroxyphenyl) retinamide has been shown to induce cell cycle arrest in cancer cells. [9]
Experimental Validation: Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Treatment: Treat cancer cells with this compound for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase would indicate cell cycle arrest at that checkpoint.
Summary and Future Directions
While the precise molecular mechanism of this compound in cancer cells remains to be fully elucidated, its chemical structure provides a strong rationale for investigating its potential as an inhibitor of the Hedgehog and STAT3 signaling pathways, as well as an inducer of apoptosis and cell cycle arrest. The experimental protocols detailed in this guide offer a comprehensive framework for rigorously testing these hypotheses. Future research should focus on these in vitro assays, followed by in vivo studies in relevant cancer models to determine the therapeutic potential of this compound.
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Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). RSC Advances. [Link]
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CAS number 54090-25-4 physicochemical properties and data
An In-Depth Technical Guide to the Physicochemical and Pharmacological Profile of Desidustat (CAS No. 54090-25-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Desidustat (CAS No. 54090-25-4; also referenced as CAS No. 1616690-16-4) is a novel, orally bioavailable small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2] Developed under the synonym ZYAN1, it represents a significant advancement in the treatment of anemia associated with chronic kidney disease (CKD) by mimicking the body's physiological response to hypoxia.[2][3][4] This mechanism stimulates endogenous erythropoietin (EPO) production, enhances iron metabolism, and ultimately increases hemoglobin levels.[5] This technical guide provides a comprehensive overview of Desidustat's core physicochemical properties, its intricate mechanism of action, detailed pharmacokinetic and pharmacodynamic profiles, and a validated analytical methodology for its quantification. The information herein is synthesized from peer-reviewed literature and authoritative chemical databases to support advanced research and development activities.
Introduction: A New Paradigm in Anemia Treatment
Anemia is a common and debilitating complication of chronic kidney disease, primarily resulting from insufficient production of erythropoietin by the failing kidneys. For decades, the standard of care has involved treatment with recombinant erythropoiesis-stimulating agents (ESAs). However, ESAs require injections and can be associated with supraphysiological peaks in EPO levels.[6]
Desidustat emerges as a therapeutic alternative that leverages the cell's own oxygen-sensing pathway.[2] By inhibiting prolyl hydroxylase domain (PHD) enzymes, Desidustat stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-α), a master transcriptional regulator.[7][8] This leads to a controlled, physiological increase in endogenous EPO and coordinates the upregulation of genes involved in iron absorption and mobilization, offering a more integrated approach to treating anemia.[6][9] Having received its first approval in India, Desidustat is a key molecule in the evolving landscape of anemia management.[1][10]
Core Physicochemical Properties of Desidustat
A thorough understanding of a compound's physicochemical properties is fundamental to its development, formulation, and analytical characterization. Desidustat is a white to off-white crystalline solid.[11][12] Its key properties are summarized below.
| Property | Data | Source(s) |
| Chemical Name | N-[[1-(cyclopropylmethoxy)-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinyl]carbonyl]-glycine | [5][11] |
| Synonyms | ZYAN1, Oxemia™ | [1][13] |
| CAS Number | 54090-25-4 (Primary), 1616690-16-4 | [5][11][13] |
| Molecular Formula | C₁₆H₁₆N₂O₆ | [5][11][13] |
| Molecular Weight | 332.31 g/mol | [5][13][14] |
| Appearance | Crystalline solid | [11] |
| pKa | 3.17 | [15] |
| Log P | 0.57 | [15] |
| UV/Vis. λmax | 233, 291, 335 nm (in Ethanol) | [11] |
| Solubility | Organic Solvents: Soluble in DMSO (~3 mg/mL), DMF (~3 mg/mL), and Ethanol (~1 mg/mL).Aqueous Buffers: Sparingly soluble. For aqueous solutions, initial dissolution in DMSO followed by dilution in buffer (e.g., PBS pH 7.2) is recommended, yielding a solubility of ~0.5 mg/mL in a 1:1 DMSO:PBS solution. | [11][16] |
| Storage & Stability | Store as a crystalline solid at -20°C for ≥4 years. Aqueous solutions are not recommended for storage beyond one day. | [11] |
Mechanism of Action: HIF-1α Stabilization
Desidustat's therapeutic effect is derived from its potent inhibition of HIF-prolyl hydroxylase (PHD) enzymes.[2][7] This action interrupts the normal, oxygen-dependent degradation of HIF-α subunits, allowing them to accumulate, translocate to the nucleus, and activate gene transcription.[9][17]
The HIF-1α Signaling Pathway: Normoxia vs. Hypoxia/PHD Inhibition
Under normal oxygen conditions (normoxia), PHD enzymes utilize oxygen to hydroxylate specific proline residues on the HIF-1α subunit.[7][18] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and tag HIF-1α for rapid degradation by the proteasome.[7] Consequently, HIF-1α levels remain low, and transcription of its target genes is suppressed.
In hypoxic conditions, or in the presence of a PHD inhibitor like Desidustat, the hydroxylation of HIF-1α is blocked.[8][19] This prevents VHL-mediated degradation, leading to the stabilization and accumulation of HIF-1α.[6][9] The stabilized HIF-1α then dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT), and the resulting complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[18][] This initiates the transcription of genes crucial for adapting to low oxygen, most notably:
-
Erythropoietin (EPO): The primary hormone stimulating red blood cell production.[7]
-
Genes for Iron Metabolism: Upregulation of iron transport proteins enhances iron absorption and mobilization, while expression of the peptide hormone hepcidin is reduced, improving iron availability for erythropoiesis.[5][9]
Pharmacological and Pharmacokinetic Profile
Preclinical and clinical studies have characterized the pharmacological effects and disposition of Desidustat.
Pharmacodynamics
In preclinical models, Desidustat administration leads to a significant, dose-dependent increase in plasma EPO and reticulocyte counts.[21] It also increases levels of HIF-1α in the liver and kidney, decreases liver hepcidin, and increases serum iron levels.[11][21] In healthy human volunteers, single doses from 100 mg to 300 mg resulted in a dose-related increase in mean serum EPO levels, which returned to baseline within 24 hours.[3][22] This demonstrates a transient and physiological stimulation of the erythropoietic system.
Pharmacokinetics
The pharmacokinetic profile of Desidustat has been evaluated across multiple species and in human subjects, showing good oral absorption and a predictable exposure profile.[23]
| PK Parameter | Finding | Species/Population | Source(s) |
| Absorption (Tₘₐₓ) | ~0.25 - 1.3 hours (preclinical); ~1.25 - 3.0 hours (human) | Mice, Rats, Dogs, Monkeys, Humans | [22][23] |
| Bioavailability (%F) | 43 - 100% | Across preclinical species | [23] |
| Effect of Food | Delayed Tₘₐₓ and decreased Cₘₐₓ | Humans | [21][22] |
| Distribution (Vₛₛ) | 0.2 - 0.4 L/kg (low to moderate distribution) | Across preclinical species | [23] |
| Protein Binding | High plasma protein binding | In vitro / Preclinical | [23] |
| Metabolism | Metabolically stable in human liver microsomes and hepatocytes. Minimal potential for CYP-mediated drug-drug interactions. | In vitro | [23] |
| Elimination (t₁/₂) | 1.3 - 5.7 hours (preclinical); 6.9 - 11.3 hours (human) | Across preclinical species, Humans | [22][23] |
| Excretion | Dual routes of elimination; primarily excreted unchanged in urine (~25-41%) and bile (~25% in rats). | Rats, Humans | [22][23] |
These data indicate that Desidustat is well-absorbed orally, does not accumulate in tissues, and is eliminated through both renal and biliary pathways with minimal metabolic liability.[23]
Analytical Methodology: Quantification by RP-HPLC
For research and quality control, a robust analytical method is essential for the accurate quantification of Desidustat in bulk drug and pharmaceutical formulations. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a standard and reliable approach.[15]
Self-Validating Experimental Protocol
The causality behind this protocol design ensures its trustworthiness and reproducibility. The use of a C18 column is standard for moderately polar compounds like Desidustat. The mobile phase, a mixture of organic solvents like methanol and acetonitrile, is optimized to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring separation from potential impurities or excipients.[24] The detection wavelength is selected based on the compound's UV absorbance maxima to ensure maximum sensitivity.[15][25]
Step-by-Step RP-HPLC Workflow:
-
Instrumentation & Reagents:
-
Chromatographic Conditions:
-
Preparation of Standard Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of Desidustat reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1-6 µg/mL or 25-150 µg/mL) by serially diluting the stock solution with the mobile phase.[15]
-
-
Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder a set number of tablets (e.g., 20) to determine the average tablet weight.
-
Accurately weigh a quantity of tablet powder equivalent to a known amount of Desidustat (e.g., 25 mg) and transfer to a volumetric flask.[24]
-
Add a portion of the diluent (e.g., methanol), sonicate for 10-15 minutes to ensure complete dissolution, and dilute to the final volume.[24]
-
Filter the solution through a 0.45 µm syringe filter to remove excipients.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Desidustat in the sample solution from the calibration curve using the measured peak area.
-
Method Validation Parameters: This protocol has been validated according to ICH guidelines, demonstrating:
-
Linearity: Correlation coefficients (r²) > 0.998.[15]
-
Accuracy: Percent recovery typically between 99-102%.
-
Precision: Relative Standard Deviation (RSD) < 2%.[25]
-
Limits of Detection (LOD) & Quantification (LOQ): Demonstrated sensitivity at low µg/mL levels (e.g., LOD ~0.024 µg/mL, LOQ ~0.07 µg/mL).[26]
Conclusion
Desidustat (CAS 54090-25-4) is a well-characterized HIF-PH inhibitor with a robust physicochemical profile conducive to oral formulation. Its mechanism of action, centered on the physiological stabilization of HIF-1α, offers a sophisticated approach to managing anemia by coordinating both erythropoiesis and iron metabolism. The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a predictable elimination profile with low metabolic risk. Furthermore, validated and reproducible analytical methods, such as the RP-HPLC protocol detailed herein, are available to support ongoing research, development, and quality control efforts for this promising therapeutic agent.
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Inhibition of Prolyl Hydroxylase Domain Proteins Promotes Therapeutic Revascularization | Circulation - American Heart Association Journals. AHA Journals. [Link]
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Desidustat: Indications, Dosage, Side Effects, and More - Drug Today Medical Times. Drug Today Medical Times. [Link]
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HIF-Prolyl Hydroxylase Inhibitor Desidustat Increases Pyruvate Kinase Activity and Reduces Oxidative Stress in Red Blood Cells, Causes Erythrocytosis in Thalassaemic Mice, and Reduces Sickling in Sickle Cell Patient's Blood - PubMed. PubMed. [Link]
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Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
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Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC - PubMed Central. PubMed Central. [Link]
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Reversed phase-HPLC-PDA method for quantification of Desidustat - ACG Publications. (2023, November 9). ACG Publications. [Link]
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Method Development and Validation of Desidustat in Solid Dosage Form by RP-HPLC Method. (2025, March 15). International Journal of Creative Research Thoughts. [Link]
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Method Development and Validation of Desidustat in Solid Dosage Form by RP-HPLC Method - ResearchGate. (2025, August 9). ResearchGate. [Link]
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“Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Desidustat in Tablet Dosage Form” - IJNRD. (2023, June 6). International Journal of Novel Research and Development. [Link]
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A Novel Spectrophotometric Method Development for Quantification of Desidustat in Bulk and Pharmaceutical Dosage Form - Bentham Science Publisher. (2023, September 8). Bentham Science. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to N-(4-hydroxyphenyl)-2-methoxybenzamide and Its Prospective Targets
Introduction: The Emergence of a Privileged Scaffold
N-(4-hydroxyphenyl)-2-methoxybenzamide is a member of the benzamide class of compounds, a structural motif recognized in medicinal chemistry for its versatility in interacting with a wide array of biological targets.[1] The core architecture, featuring two substituted phenyl rings joined by an amide linkage, provides a robust framework for the design of novel therapeutic agents.[1] Specifically, the 2-methoxybenzamide portion has been identified as an advantageous structural element, contributing to potent inhibitory activities in critical signaling pathways, most notably the Hedgehog signaling cascade.[1][2][3] This guide will provide an in-depth exploration of the primary therapeutic target of this compound, the Hedgehog signaling pathway, and delineate the experimental methodologies required for its validation and further investigation.
Part 1: The Hedgehog Signaling Pathway - A Prime Therapeutic Target in Oncology
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[2][3] Its aberrant activation has been implicated in the tumorigenesis and metastasis of a variety of cancers, including basal cell carcinoma, medulloblastoma, and pancreatic carcinoma.[2][3] Consequently, the inhibition of this pathway presents a promising strategy for anticancer therapy.[2][3]
Mechanism of Hedgehog Signaling and the Role of Smoothened (Smo)
In the absence of Hh ligands, the transmembrane protein Patched (Ptch) inhibits the activity of the G protein-coupled receptor-like protein Smoothened (Smo).[2][3] This keeps the signaling cascade inactive. Upon binding of an Hh ligand (e.g., Sonic hedgehog, Shh) to Ptch, the inhibition on Smo is relieved. Smo then translocates to the primary cilium, a microtubule-based organelle that acts as a signaling hub.[2][3] This initiates a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[2][3] In the nucleus, Gli proteins activate the transcription of target genes that promote cell proliferation, survival, and differentiation.
The 2-methoxybenzamide scaffold, a core component of this compound, has been shown to be a potent inhibitor of the Hh pathway by directly targeting the Smoothened receptor.[2][3][4] By binding to Smo, these inhibitors can prevent its ciliary translocation and subsequent activation of downstream signaling, effectively shutting down the pro-tumorigenic effects of an overactive Hh pathway.[2][3]
Visualizing the Hedgehog Signaling Pathway and Inhibition
Caption: Hedgehog signaling pathway activation and point of inhibition.
Part 2: Experimental Validation of Therapeutic Targeting
To rigorously validate this compound as an inhibitor of the Hedgehog pathway and a potential therapeutic agent, a series of well-defined experimental protocols are necessary.
Workflow for Target Validation
Caption: Experimental workflow for validating Hh pathway inhibitors.
Detailed Experimental Protocols
1. Gli-Luciferase Reporter Assay
-
Principle: This cell-based assay quantitatively measures the activity of the Hh pathway by using a reporter gene (luciferase) under the control of a Gli-responsive promoter. Inhibition of the pathway results in a decrease in luciferase expression and, consequently, a reduced luminescent signal.
-
Protocol:
-
Cell Culture: Culture NIH/3T3 cells or other suitable cell lines stably transfected with a Gli-responsive luciferase reporter construct.
-
Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours. Include a known Hh pathway inhibitor (e.g., vismodegib) as a positive control and DMSO as a vehicle control.
-
Pathway Activation: Stimulate the Hh pathway by adding a conditioned medium containing Sonic hedgehog (Shh) or a Smo agonist like SAG.
-
Incubation: Incubate the plate for 24-48 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega's ONE-Glo™ Luciferase Assay System).
-
Data Analysis: Normalize the luciferase readings to cell viability (e.g., using a parallel MTS assay) and calculate the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the Hh pathway activity.
-
2. Smoothened Ciliary Translocation Assay
-
Principle: This immunofluorescence-based assay visually confirms that the compound's mechanism of action involves the inhibition of Smo trafficking to the primary cilium.
-
Protocol:
-
Cell Culture and Seeding: Seed NIH/3T3 cells on glass coverslips in a 24-well plate and grow to sub-confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours to induce the formation of primary cilia.
-
Compound Treatment and Pathway Activation: Treat the cells with this compound or control compounds for 2-4 hours, followed by stimulation with Shh or SAG for 4-6 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies against Smo and a ciliary marker (e.g., acetylated α-tubulin or Arl13b).
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei.
-
-
Microscopy and Image Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the percentage of cells showing co-localization of Smo and the ciliary marker in each treatment group.
-
3. In Vitro Antiproliferative Assay
-
Principle: This assay determines the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on Hh signaling.
-
Protocol:
-
Cell Lines: Use Hh-dependent cancer cell lines such as Daoy (medulloblastoma) or Panc-1 (pancreatic cancer).
-
Seeding: Seed the cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Quantitative Data Summary
While specific data for this compound is not available in the provided search results, studies on structurally similar 2-methoxybenzamide derivatives have shown potent Hh pathway inhibition. For instance, compound 21 in one study demonstrated an IC50 value of 0.03 μM in a Gli-luciferase reporter assay.[2][3] This highlights the potential for this compound to exhibit similar nanomolar to sub-micromolar potency.
| Assay | Parameter Measured | Expected Outcome for an Active Compound | Reference Compound | Typical Potency of 2-Methoxybenzamide Derivatives |
| Gli-Luciferase Reporter Assay | IC50 | Low IC50 value | Vismodegib | 0.03 - 1 µM[2][3] |
| Smo Ciliary Translocation | % of cells with ciliary Smo | Significant reduction | Vismodegib | - |
| Antiproliferative Assay | GI50 | Low GI50 in Hh-dependent cells | Vismodegib | Varies by cell line |
Part 3: Exploring Additional Therapeutic Avenues
The structural motifs within this compound suggest potential for other therapeutic applications beyond Hh pathway inhibition.
-
Histone Deacetylase (HDAC) Inhibition: The 4-hydroxybenzamide scaffold is a known component of some HDAC inhibitors.[5] Dysregulation of HDACs is linked to various cancers, and their inhibition can lead to the re-expression of tumor suppressor genes.[5]
-
Antimicrobial Activity: 4-Hydroxybenzamide derivatives have also shown activity against various microbial pathogens.[5] The proposed mechanisms include disruption of cell membrane function and inhibition of essential biosynthetic pathways.[5]
Further investigation into these areas would require specific enzymatic assays for HDAC inhibition and antimicrobial susceptibility testing against a panel of relevant bacteria and fungi.
Conclusion and Future Directions
This compound is a promising compound for further investigation as a therapeutic agent, with the Hedgehog signaling pathway being its most prominent and well-supported target. The 2-methoxybenzamide core has been established as a potent inhibitor of the Smoothened receptor, a key activator of this oncogenic pathway.[2][3][4] The experimental workflows and protocols detailed in this guide provide a comprehensive framework for validating its activity and mechanism of action. Future research should focus on the synthesis and in-depth biological evaluation of this compound to determine its specific potency and selectivity. Furthermore, exploring its potential as an HDAC inhibitor or antimicrobial agent could unveil additional therapeutic opportunities for this versatile chemical scaffold.
References
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Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link]
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]
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Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]
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- 4. Buy 2-Methoxybenzamide | 2439-77-2 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: Evaluating the Cytotoxicity of N-(4-hydroxyphenyl)-2-methoxybenzamide
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay protocol to determine the cytotoxic potential of the compound N-(4-hydroxyphenyl)-2-methoxybenzamide. This benzamide derivative is a member of a chemical class recognized for its diverse biological activities, making a thorough understanding of its cytotoxic profile imperative for further investigation.[1] This guide outlines multiple, complementary assay methodologies, including the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for the characterization of apoptotic and necrotic cell death. The protocols provided herein are designed to be self-validating, with an emphasis on the scientific rationale behind key experimental steps, ensuring data integrity and reproducibility.
Introduction: The Scientific Imperative for Cytotoxicity Profiling
This compound belongs to the benzamide class of compounds, a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Structurally related analogues have been investigated for their antiproliferative activity against various human cancer cell lines.[1] Given this context, a critical initial step in the preclinical evaluation of this compound is the characterization of its cytotoxic effects. Cytotoxicity assays are foundational in drug discovery and toxicology for determining a compound's therapeutic index and identifying potential off-target effects.[2][3]
This guide provides a multi-faceted approach to assessing the cytotoxicity of this compound, moving beyond a single readout to a more holistic understanding of the compound's impact on cellular health. We will detail three key assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6][7]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[8][9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[10]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay provides a more nuanced view of cell death, distinguishing between early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[11]
By employing these complementary assays, researchers can obtain a comprehensive cytotoxic profile of this compound, elucidating not only the concentration-dependent effects on cell viability but also the potential mechanisms of cell death.
Experimental Design & Workflow
A logical and well-controlled experimental design is paramount for generating reliable cytotoxicity data. The following workflow provides a general framework for testing this compound.
Figure 1: General workflow for assessing the cytotoxicity of this compound.
Detailed Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7) and appropriate culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT solvent (e.g., acidified isopropanol or SDS-HCl solution)[6][13]
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
96-well flat-bottom cell culture plates
-
Sterile microcentrifuge tubes and serological pipettes
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
Flow cytometer
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methods and is a reliable starting point for assessing metabolic activity.[5][7]
3.2.1. Reagent Preparation
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS.[6] Filter sterilize and store at 4°C, protected from light.
3.2.2. Assay Procedure
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5][13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of MTT solvent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.[8]
3.3.1. Assay Procedure
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol (Section 3.2.2). It is often efficient to run the MTT and LDH assays in parallel on separate plates.
-
Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm within 1 hour of adding the stop solution.[14]
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[11]
3.4.1. Assay Procedure
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Analysis and Interpretation
4.1. MTT and LDH Assay Data Analysis
-
Background Subtraction: Subtract the absorbance of the media-only blank from all other readings.
-
Percentage Viability/Cytotoxicity Calculation:
-
MTT Assay (% Viability): [(Absorbance of treated cells / Absorbance of vehicle control)] x 100
-
LDH Assay (% Cytotoxicity): [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)] x 100
-
-
IC50/CC50 Calculation: The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability or cytotoxicity against the log concentration of the compound. A non-linear regression analysis is then used to fit the data to a dose-response curve.[15]
Table 1: Example Data Presentation for Cytotoxicity Assays
| Assay | Cell Line | Treatment Duration (h) | IC50/CC50 (µM) |
| MTT | HeLa | 24 | Experimental Value |
| MTT | HeLa | 48 | Experimental Value |
| LDH | HeLa | 24 | Experimental Value |
| LDH | HeLa | 48 | Experimental Value |
4.2. Annexin V/PI Assay Data Interpretation
The flow cytometry data will be presented as a dot plot, which can be divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
Figure 2: Quadrant analysis of Annexin V/PI flow cytometry data.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis or necrosis. The resulting data, including IC50/CC50 values and the mode of cell death, are critical for guiding further preclinical development, including mechanism of action studies and in vivo efficacy and toxicity assessments. It is essential to remember that these protocols may require optimization for different cell lines and experimental conditions.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, & D. T. Dranchak (Eds.), Assay Guidance Manual.
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
protocols.io. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
- Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.
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ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Judson, R., et al. (2018). Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. U.S. Environmental Protection Agency. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide. PubChem. Retrieved from [Link]
- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.
-
National Center for Biotechnology Information. (n.d.). N-Hydroxy-4-methoxybenzamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(4-Hydroxy-3-Methoxyphenyl)-N-(2-(4-Hydroxyphenyl)-2-Methoxyethyl)Acrylamide. PubChem. Retrieved from [Link]
- de Oliveira, G. P., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 66(9), e0065222.
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Application Notes and Protocols: Evaluating the Antimicrobial Activity of N-(4-hydroxyphenyl)-2-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzamide derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antimicrobial effects.[1] This document provides a comprehensive experimental protocol for evaluating the antimicrobial activity of a specific benzamide derivative, N-(4-hydroxyphenyl)-2-methoxybenzamide. The protocols detailed herein are grounded in established methodologies, including broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion assay for preliminary screening. This guide is designed to provide researchers with a robust framework for the initial assessment of this compound's antimicrobial potential, emphasizing scientific integrity, reproducibility, and a clear understanding of the underlying experimental principles.
Introduction: The Scientific Rationale
Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, with established roles in a variety of therapeutic areas.[1] Their potential as antimicrobial agents is an area of growing interest. The proposed mechanisms of action for N-arylbenzamides are thought to differ between Gram-positive and Gram-negative bacteria. For Gram-positive bacteria, which possess a thick peptidoglycan cell wall, the interaction is likely dominated by electrostatic forces. In contrast, the thinner, more permeable cell wall of Gram-negative bacteria may allow for hydrophobic and steric interactions with the cell membrane.[2] The structural features of this compound, including the hydroxyl and methoxy groups, may influence its solubility, membrane permeability, and target interactions, making it a compelling candidate for antimicrobial screening.
This protocol is designed as a self-validating system, incorporating standardized methods from the Clinical and Laboratory Standards Institute (CLSI) to ensure data reliability and comparability across different laboratories.[3][4] By following these detailed procedures, researchers can generate high-quality, reproducible data to support the advancement of this compound as a potential antimicrobial lead compound.
Experimental Workflow Overview
The evaluation of this compound's antimicrobial activity will proceed through a multi-step process, beginning with preliminary screening and moving towards quantitative assessment of its inhibitory and bactericidal properties.
Caption: High-level workflow for the antimicrobial evaluation of this compound.
Materials and Reagents
Test Compound
-
This compound (Purity ≥98%)
Solvents
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
Bacterial Strains
A representative panel of both Gram-positive and Gram-negative bacteria should be selected. The following ATCC (American Type Culture Collection) strains are recommended for initial screening. This panel includes clinically relevant pathogens, some of which are known for their resistance mechanisms.
| Gram Stain | Bacterial Strain | ATCC Number |
| Gram-positive | Staphylococcus aureus | 25923 |
| Enterococcus faecalis | 29212 | |
| Staphylococcus epidermidis | 12228 | |
| Gram-negative | Escherichia coli | 25922 |
| Pseudomonas aeruginosa | 27853 | |
| Klebsiella pneumoniae | 700603 (ESBL-producing) |
Quality Control (QC) Strains:
-
Staphylococcus aureus ATCC 29213
-
Enterococcus faecalis ATCC 29212
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
Culture Media and Reagents
-
Mueller-Hinton Agar (MHA)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Broth (TSB) or other suitable growth medium for inoculum preparation
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile 96-well microtiter plates
-
Sterile filter paper discs (6 mm diameter)
-
Standard antimicrobial discs for positive controls (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives)
Experimental Protocols
Preparation of this compound Stock Solution
Protocol:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Gentle warming or vortexing may be required to facilitate dissolution.
-
If the compound does not fully dissolve, the solubility in DMSO should be determined by adding small, incremental amounts of the compound to a known volume of DMSO until saturation is reached.
-
The stock solution should be sterilized by filtration through a 0.22 µm syringe filter compatible with organic solvents.
-
Prepare aliquots of the stock solution and store them at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.
Inoculum Preparation
Trustworthiness: The density of the bacterial inoculum is a critical variable that can significantly impact the results of susceptibility testing. Standardization of the inoculum to a 0.5 McFarland standard ensures a consistent starting bacterial concentration for all experiments, which is a cornerstone of CLSI guidelines.[6]
Protocol:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.
-
Transfer the colonies into a tube containing 4-5 mL of sterile Tryptic Soy Broth or saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or sterile broth/saline to decrease it. Visually compare the suspension to the McFarland standard against a white background with contrasting black lines. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
Kirby-Bauer Disk Diffusion Assay (Preliminary Screening)
Expertise & Experience: The disk diffusion method provides a rapid, qualitative assessment of a compound's antimicrobial activity. The size of the zone of inhibition around the impregnated disk gives a preliminary indication of the compound's potency and its spectrum of activity against different bacterial species. This method is particularly useful for initial screening of a large number of compounds or for a quick assessment of a single compound against a panel of bacteria.[4][6]
Protocol:
-
Plate Inoculation: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform coverage. Allow the plate to dry for 3-5 minutes.
-
Disk Application: Aseptically place a sterile 6 mm paper disk onto the inoculated agar surface.
-
Compound Loading: Carefully pipette a specific volume (e.g., 10-20 µL) of the this compound stock solution onto the disk. The amount of compound per disk should be recorded (e.g., 100-200 µ g/disk ).
-
Controls: Place a disk loaded with the solvent (DMSO) as a negative control and a standard antibiotic disk as a positive control on the same plate. Ensure disks are placed at least 24 mm apart to prevent overlapping zones of inhibition.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. microrao.com [microrao.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. asm.org [asm.org]
Probing Enzyme Activity: A Guide to N-(4-hydroxyphenyl)-2-methoxybenzamide Inhibition Assays
Abstract
This comprehensive application note provides a detailed protocol and technical guidance for performing an enzyme inhibition assay using N-(4-hydroxyphenyl)-2-methoxybenzamide. As a member of the versatile benzamide class of molecules, this compound holds potential for interacting with a variety of biological targets.[1] This guide will use acetylcholinesterase (AChE), a critical enzyme in the nervous system, as an exemplary target to illustrate the principles and practical steps of characterizing the inhibitory activity of this compound. The methodologies detailed herein are grounded in established principles of enzyme kinetics and are designed to yield robust and reproducible data for researchers in drug discovery, pharmacology, and biochemistry.
Introduction: The Scientific Context
This compound belongs to the benzamide family, a privileged scaffold in medicinal chemistry known to interact with a wide array of biological targets.[1] Structurally related benzamide derivatives have shown activity against various enzymes, including those implicated in neurodegenerative diseases.[1] For instance, N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have demonstrated acetylcholinesterase-inhibiting properties. This precedent makes acetylcholinesterase (AChE) a scientifically sound choice for an exemplary target in this application note.
Acetylcholinesterase is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an accumulation of acetylcholine, which can have therapeutic effects in conditions like Alzheimer's disease and myasthenia gravis.[3][4] Therefore, screening and characterizing novel AChE inhibitors is a significant area of research.[3]
This guide will focus on a widely used colorimetric method for assessing AChE inhibition, known as the Ellman's method.[5] This assay is robust, and suitable for high-throughput screening, making it an excellent choice for initial characterization of potential inhibitors like this compound.
Assay Principle: The Ellman's Method
The Ellman's method is a reliable and straightforward spectrophotometric assay to measure cholinesterase activity.[5][6] The assay relies on the use of acetylthiocholine (ATCI) as a substrate for AChE. The enzymatic hydrolysis of ATCI produces thiocholine and acetic acid.[3] The liberated thiocholine, a thiol compound, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).[3][7]
The intensity of the yellow color is directly proportional to the amount of thiocholine produced, and thus to the activity of the AChE enzyme.[3] The rate of color formation can be monitored by measuring the absorbance at 412 nm.[7] When an inhibitor such as this compound is present, it will reduce the rate of ATCI hydrolysis, leading to a decreased rate of color development. This reduction in activity is used to quantify the inhibitory potency of the compound.
Below is a diagram illustrating the enzymatic reaction and detection principle.
Figure 1: Principle of the Ellman's method for AChE activity detection.
Materials and Reagents
Equipment
-
Microplate reader capable of kinetic measurements at 412 nm
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Standard laboratory glassware and consumables
Reagents
-
This compound: (CAS: 54090-25-4)[8]
-
Acetylcholinesterase (AChE): From electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI): (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB): (Ellman's Reagent)
-
Donepezil or Eserine: (Positive control inhibitor)
-
Dimethyl sulfoxide (DMSO): ACS grade or higher
-
Sodium Phosphate Buffer: 0.1 M, pH 8.0
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.
Reagent Preparation
-
Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.[9]
-
ATCI Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. This solution should be prepared fresh daily.[9]
-
AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The optimal final concentration in the well should be determined empirically to ensure a linear reaction rate over the measurement period. A common starting point is a final concentration of 0.1-0.25 U/mL.[9] Store aliquots at -20°C.
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of the test compound in 100% DMSO. The solubility should be confirmed visually.
-
Working Inhibitor Solutions: Perform serial dilutions of the 10 mM stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to minimize solvent effects on enzyme activity.
-
Positive Control: Prepare a series of dilutions of a known AChE inhibitor (e.g., Donepezil) in the same manner as the test compound.
Assay Procedure
The following diagram outlines the workflow for the AChE inhibition assay.
Figure 2: Experimental workflow for the AChE inhibition assay.
Step-by-Step Instructions:
-
Plate Layout: Design the plate to include wells for:
-
Blank: Contains assay buffer and substrate, but no enzyme.
-
Negative Control (100% Activity): Contains all reaction components except the inhibitor (substitute with vehicle - assay buffer with the same DMSO concentration as the test wells).
-
Positive Control: Contains all reaction components and a known inhibitor at various concentrations.
-
Test Compound: Contains all reaction components and this compound at various concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to all wells.
-
Add 10 µL of the various dilutions of this compound, positive control, or vehicle to the appropriate wells.
-
Add 10 µL of the AChE enzyme solution to all wells except the blank wells. For the blank, add an additional 10 µL of assay buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[7]
-
-
Reaction Initiation:
-
To each well, add 20 µL of the 10 mM DTNB solution.
-
To initiate the enzymatic reaction, add 20 µL of the 14-15 mM ATCI substrate solution to all wells. The total reaction volume will be 200 µL.
-
-
Absorbance Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[3]
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, plot absorbance versus time.
-
Determine the rate of reaction (ΔAbs/min) by calculating the slope of the linear portion of the curve.
-
-
Calculate the Percentage of Inhibition:
-
Use the following formula to calculate the percentage of AChE inhibition for each concentration of the test compound:[7] % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] x 100
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[4][10]
-
Expected Results and Data Presentation
The results of the assay should demonstrate a dose-dependent inhibition of AChE activity by this compound. The data can be presented in a clear and concise table and a graphical plot.
Table 1: Example Inhibition Data for this compound
| Concentration (µM) | Log Concentration | % Inhibition (Mean ± SD) |
| 0.1 | -1.0 | 5.2 ± 1.1 |
| 1 | 0.0 | 15.8 ± 2.3 |
| 10 | 1.0 | 48.9 ± 3.5 |
| 50 | 1.7 | 75.4 ± 2.8 |
| 100 | 2.0 | 90.1 ± 1.9 |
| 500 | 2.7 | 98.6 ± 0.8 |
Figure 3: Example IC50 Curve
A sigmoidal dose-response curve would be generated from the data in Table 1, from which the IC50 value can be interpolated.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results, the following controls and checks are essential:
-
Positive Control: A known AChE inhibitor should be run in parallel to confirm that the assay is sensitive to inhibition and to provide a benchmark for potency.
-
Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z' value greater than 0.5 is generally considered indicative of an excellent assay.
-
Linearity of Reaction: The enzyme concentration should be optimized to ensure that the reaction rate is linear over the measurement period. This is crucial for accurate calculation of the initial velocity.
-
Solvent Effects: The concentration of DMSO or any other solvent used to dissolve the test compound must be kept constant across all wells and at a level that does not significantly affect enzyme activity (typically ≤ 1%).
Conclusion
This application note provides a comprehensive and detailed protocol for performing an enzyme inhibition assay with this compound, using acetylcholinesterase as a model enzyme. By following the outlined procedures, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound. The principles and methodologies described are broadly applicable to the characterization of other potential enzyme inhibitors and serve as a foundational guide for professionals in drug discovery and development.
References
-
Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
-
Wikipedia. Acetylcholinesterase inhibitor. [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. [Link]
-
edX. IC50 Determination. [Link]
-
Worek, F., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2480-2490. [Link]
-
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
-
BrainKart. (2017). What is the mechanism of acetylcholinesterase inhibition?. [Link]
-
MedLink Neurology. Mechanism of action of acetylcholinesterase inhibitors. [Link]
-
Kunkulol, R. Acetylcholinesterase inhibitors. [Link]
-
Protocols.io. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. [Link]
-
Kou, W., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Toxicology, 73, 23.3.1-23.3.16. [Link]
-
ResearchGate. Graphical determination of IC50 for (I), (II), (III) and (IV) acetylcholinesterase inhibitors. [Link]
-
ResearchGate. New Findings about Ellman's Method to Determine Cholinesterase Activity. [Link]
-
PubMed. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. [Link]
-
PubChem. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. A new and rapid colorimetric determination of acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. courses.edx.org [courses.edx.org]
Application Note & Protocols: The Strategic Use of N-(4-hydroxyphenyl)-2-methoxybenzamide in Fragment-Based Drug Design Workflows
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By utilizing small, low-complexity molecules, FBDD allows for a more thorough exploration of chemical space and often yields lead candidates with superior physicochemical properties.[2][3] This guide focuses on N-(4-hydroxyphenyl)-2-methoxybenzamide, a compound embodying the ideal characteristics of a chemical fragment. Its benzamide core is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets.[4][5] We will provide an in-depth profile of this fragment, detail its application in core FBDD biophysical screening techniques, and present protocols for its use in identifying and validating interactions with protein targets.
The Fragment Profile: this compound
The success of an FBDD campaign begins with a high-quality fragment library.[1] Fragments are intentionally small and simple to maximize the probability of finding a complementary fit within a protein's binding site.[6] this compound is an exemplary fragment that aligns perfectly with the widely accepted "Rule of Three," a set of guidelines for selecting compounds for a fragment library.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight (MW) | 243.26 g/mol [4] | < 300 Da[7] | Low molecular weight reduces complexity, increasing the likelihood of an efficient binding event.[3] |
| cLogP | ~2.3 (Predicted)[8] | ≤ 3.0[2] | Ensures adequate aqueous solubility, which is critical for biophysical assays often run at high concentrations.[7][9] |
| Hydrogen Bond Donors | 2 (-OH, -NH)[4] | ≤ 3[2] | Provides specific, directional interactions for target binding and offers clear vectors for chemical elaboration. |
| Hydrogen Bond Acceptors | 3 (=O, -O-CH3, -OH)[4] | ≤ 3[2] | Complements hydrogen bond donors on the protein target, contributing to binding affinity and specificity. |
| Rotatable Bonds | 3 | ≤ 3[2] | Limited conformational flexibility reduces the entropic penalty upon binding. |
| Polar Surface Area (PSA) | 58.6 Ų[10] | ≤ 60 Ų[2] | Balances solubility with the ability to cross cell membranes in later optimization stages. |
The molecular architecture of this compound, featuring distinct phenyl, hydroxyl, methoxy, and amide groups, presents multiple, chemically tractable points for subsequent hit-to-lead optimization.[4] This "poised" nature is a highly desirable feature for a starting fragment.
The FBDD Workflow: A Paradigm Shift from HTS
Unlike HTS, which screens vast libraries of larger, drug-like molecules for potent hits, FBDD identifies weakly binding fragments (typically with millimolar to high micromolar affinities) that serve as starting points for rational, structure-guided lead development.[2][11] This approach is fundamentally more efficient, as the low complexity of fragments allows for a broader sampling of chemical space with a much smaller library.[1][2]
The core FBDD workflow is a systematic, multi-stage process designed to identify and build upon these low-affinity interactions.
Figure 1: The integrated workflow of Fragment-Based Drug Design.
Protocol: Primary Screening with Surface Plasmon Resonance (SPR)
Causality: SPR is a preferred primary screening technique in FBDD due to its high sensitivity, label-free detection, and ability to provide real-time kinetic data, making it ideal for detecting the weak, transient interactions characteristic of fragments.[12][13][14] It offers high throughput and requires relatively low protein consumption.[13]
Objective: To identify if this compound binds to a target protein immobilized on a sensor chip and to estimate its binding affinity (K D ).
Materials:
-
Biacore T200 or 8K instrument (or equivalent)[14]
-
Sensor Chip (e.g., CM5, suitable for amine coupling)
-
Target Protein (>95% purity)
-
This compound (Cat. No.: B186154, CAS: 54090-25-4)[4]
-
Amine Coupling Kit (EDC, NHS, Ethanolamine)
-
Running Buffer (e.g., HBS-EP+, pH 7.4)
-
DMSO (high purity)
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 10-50 µg/mL in 10 mM Acetate buffer, pH 4.5) over the activated surface to reach the desired immobilization level (typically 5,000-10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.[13]
-
-
Sample Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a concentration series (e.g., 1000, 500, 250, 125, 62.5 µM) by serial dilution in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).
-
Self-Validation: Include a buffer-only injection with matched DMSO concentration as a double reference.
-
-
Screening Run:
-
Set the instrument temperature to 25°C.
-
Inject the concentration series of the fragment over both the target and reference flow cells. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
Perform a regeneration step between injections if necessary (e.g., a short pulse of 50 mM NaOH or Glycine-HCl pH 2.5), ensuring it does not denature the immobilized target.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the buffer-only injection signal.
-
Plot the steady-state response units (RU) against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (K D ). A fragment hit typically displays a K D in the 10 µM to 5 mM range.[9]
-
Protocol: Orthogonal Hit Validation with NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method to validate hits from primary screens.[15] It detects binding in solution, eliminating artifacts related to surface immobilization. Ligand-observed experiments like Saturation Transfer Difference (STD) are particularly well-suited for FBDD as they are sensitive to weak binding and do not require isotope-labeling of the protein.[14][15]
Objective: To confirm that this compound binds to the target protein in solution using STD-NMR.
Figure 2: The principle of Saturation Transfer Difference (STD) NMR.
Materials:
-
NMR Spectrometer (≥ 600 MHz) with a cryoprobe
-
Target Protein
-
This compound
-
NMR Buffer (e.g., 25 mM Phosphate, 150 mM NaCl in 99.9% D₂O, pH 7.0)
Methodology:
-
Sample Preparation:
-
Prepare a 20 µM solution of the target protein in the NMR buffer.
-
Prepare a 2 mM solution of this compound (a 100-fold excess) in the same buffer.
-
Self-Validation: Prepare a control sample containing only the 2 mM fragment solution.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H reference spectrum for both the protein-fragment mixture and the fragment-only control.
-
Set up the STD experiment. This involves two interleaved experiments:
-
On-Resonance: Selective saturation of a region where only protein resonances appear (e.g., -1.0 ppm).
-
Off-Resonance: Irradiation of a region far from any signals (e.g., 40 ppm).
-
-
Use a saturation time of 2 seconds and a train of Gaussian-shaped pulses.
-
-
Data Processing and Interpretation:
-
Process both the on-resonance and off-resonance spectra identically.
-
Calculate the difference spectrum (Off-Resonance minus On-Resonance).
-
Result: If this compound is a true binder, signals corresponding to its protons will appear in the difference spectrum. The absence of signals indicates no binding. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.
-
Structural Elucidation and Hit-to-Lead Optimization
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the cornerstone of the optimization phase.[12] It provides a definitive 3D map of the binding site and reveals the precise interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the target. This structural information is critical for rationally designing more potent molecules.[3][16]
Protocol Outline (X-ray Crystallography):
-
Crystallization: Set up crystallization trials for the target protein. Once conditions are found, either co-crystallize the protein in the presence of a high concentration of this compound or soak existing protein crystals in a solution containing the fragment.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.[7]
-
Structure Solution & Refinement: Process the diffraction data to solve the electron density map and build an atomic model of the protein-fragment complex.
-
Analysis: Analyze the refined structure to identify the key interactions mediating the binding. This analysis directly informs the strategy for hit-to-lead evolution.
Hit-to-Lead Strategies:
With structural information in hand, chemists can elaborate the fragment hit to improve its affinity and selectivity.[16]
Sources
- 1. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. drughunter.com [drughunter.com]
- 7. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 8. PubChemLite - N-(2-hydroxyphenyl)-4-methoxybenzamide (C14H13NO3) [pubchemlite.lcsb.uni.lu]
- 9. academic.oup.com [academic.oup.com]
- 10. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide | C15H15NO3 | CID 497700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How do you choose between HTS, virtual screening and FBDD? | Domainex [domainex.co.uk]
- 12. Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. think.taylorandfrancis.com [think.taylorandfrancis.com]
Derivatization of N-(4-hydroxyphenyl)-2-methoxybenzamide for structure-activity relationship studies
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von N-(4-hydroxyphenyl)-2-methoxybenzamid für Struktur-Aktivitäts-Beziehungsstudien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung: Dieser Leitfaden bietet einen detaillierten technischen Überblick und experimentelle Protokolle für die systematische Derivatisierung von N-(4-hydroxyphenyl)-2-methoxybenzamid. Die Kernstruktur dient als vielversprechendes Grundgerüst ("Scaffold") in der medizinischen Chemie, dessen Potenzial durch gezielte Modifikationen zur Aufklärung von Struktur-Aktivitäts-Beziehungen (SAR) und zur Entwicklung neuer bioaktiver Moleküle erschlossen werden kann.[1] Die hier beschriebenen Strategien konzentrieren sich auf die Modifikation der phenolischen Hydroxylgruppe und des 2-Methoxybenzoyl-Rests, um die molekularen Wechselwirkungen mit potenziellen biologischen Zielstrukturen zu optimieren.
Einleitung: Die Bedeutung des N-(4-Hydroxyphenyl)-2-methoxybenzamid-Gerüsts
Benzamid-Derivate stellen eine bedeutende Klasse von Verbindungen in der medizinischen Chemie dar und sind in zahlreichen zugelassenen Medikamenten zu finden.[2][3] Die spezifische Struktur von N-(4-hydroxyphenyl)-2-methoxybenzamid vereint mehrere wichtige pharmakophore Merkmale: eine Amidbindung als stabiler Linker, einen Phenolring als Wasserstoffbrücken-Donor und -Akzeptor sowie einen Methoxy-substituierten Phenylring, der sterische und elektronische Eigenschaften gezielt beeinflusst.
Studien an strukturell verwandten Analoga haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antiproliferative Wirkungen gegen humane Krebszelllinien und antimikrobielle Eigenschaften.[1][2][4] Die systematische Derivatisierung dieses Gerüsts ist daher ein entscheidender Schritt, um die für die biologische Aktivität verantwortlichen molekularen Determinanten zu identifizieren und zu optimieren. Dieser Prozess, bekannt als Struktur-Aktivitäts-Beziehungsstudie (SAR), ist fundamental für das rationale Design von potenteren und selektiveren Wirkstoffkandidaten.
Die in diesem Leitfaden vorgestellten Protokolle ermöglichen die Synthese einer Bibliothek von Derivaten, die gezielte Modifikationen an zwei Schlüsselpositionen aufweisen:
-
Position 1 (P1): Die phenolische Hydroxylgruppe des 4-Hydroxyphenyl-Rings.
-
Position 2 (P2): Der 2-Methoxybenzoyl-Ring.
Die anschließende biologische Testung dieser Derivate liefert wertvolle Daten, um Hypothesen über die molekularen Wechselwirkungen mit einem Zielprotein zu validieren.
Strategien zur Derivatisierung
Der logische Arbeitsablauf für die SAR-Studie umfasst die Synthese von drei Hauptklassen von Derivaten, die jeweils eine spezifische molekulare Eigenschaft untersuchen.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Analyse.
Modifikation an der phenolischen Hydroxylgruppe (P1)
Die Hydroxylgruppe ist ein exzellenter Ausgangspunkt für Modifikationen, da sie als Wasserstoffbrücken-Donor und -Akzeptor fungieren kann. Ihre Umwandlung in Ether oder Ester verändert die Lipophilie, die sterische Hinderung und die Fähigkeit zur Bildung von Wasserstoffbrücken.
-
O-Alkylierung (Williamson-Ethersynthese): Die Einführung von Alkylketten unterschiedlicher Länge und Verzweigung ermöglicht die Untersuchung des Einflusses von Lipophilie und sterischem Anspruch auf die Aktivität.[1] Die Williamson-Ethersynthese ist eine robuste und vielseitige Methode zur Herstellung von Ethern aus Phenolen.[5]
-
O-Acylierung (Veresterung): Die Bildung von Estern führt eine Carbonylgruppe ein, die als Wasserstoffbrücken-Akzeptor dienen kann. Die Esterbindung kann zudem in vivo durch Esterasen gespalten werden, was ein Prodrug-Konzept ermöglichen könnte.
Modifikation des 2-Methoxybenzoyl-Rings (P2)
Die Substitution am 2-Methoxybenzoyl-Ring (A-Ring) beeinflusst die elektronischen Eigenschaften und die Konformation des Moleküls. Die Synthese von Analoga mit unterschiedlichen Substituenten an diesem Ring erfolgt am besten durch die Kupplung von substituierten 2-Methoxybenzoesäuren mit 4-Aminophenol. Dies ermöglicht die Untersuchung der Auswirkungen von elektronenziehenden und -schiebenden Gruppen sowie von sterischen Effekten.
Experimentelle Protokolle
Sicherheitsbemerkung: Alle Experimente müssen in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorschriften durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist obligatorisch.
Protokoll 1: Allgemeine Vorschrift zur O-Alkylierung (Williamson-Ethersynthese)
Dieses Protokoll beschreibt die Synthese von N-(4-Alkoxyphenyl)-2-methoxybenzamiden.
Materialien:
-
N-(4-hydroxyphenyl)-2-methoxybenzamid
-
Kaliumcarbonat (K₂CO₃), wasserfrei
-
Geeignetes Alkylhalogenid (z.B. Iodmethan, 1-Brompropan, Benzylbromid)
-
Acetonitril (CH₃CN) oder N,N-Dimethylformamid (DMF), wasserfrei
-
Destilliertes Wasser
-
Ethylacetat
-
Magnesiumsulfat (MgSO₄), wasserfrei
-
Rotationsverdampfer, Magnetrührer mit Heizplatte, Rückflusskühler
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: In einem trockenen Rundkolben werden N-(4-hydroxyphenyl)-2-methoxybenzamid (1,0 Äquiv.) und Kaliumcarbonat (2,0 Äquiv.) in wasserfreiem Acetonitril oder DMF suspendiert.
-
Zugabe des Elektrophils: Das entsprechende Alkylhalogenid (1,2 Äquiv.) wird langsam zur gerührten Suspension bei Raumtemperatur zugegeben.
-
Reaktion: Die Reaktionsmischung wird unter Rückfluss erhitzt (typischerweise bei 80 °C für Acetonitril) und der Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) verfolgt. Die Reaktionszeit beträgt in der Regel 4-12 Stunden.
-
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Extraktion: Der Rückstand wird in einer Mischung aus destilliertem Wasser und Ethylacetat aufgenommen. Die Phasen werden getrennt, und die wässrige Phase wird zweimal mit Ethylacetat extrahiert.
-
Trocknung und Reinigung: Die vereinigten organischen Phasen werden über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Ether-Derivat zu erhalten.
Protokoll 2: Allgemeine Vorschrift zur O-Acylierung (Veresterung)
Dieses Protokoll beschreibt die Synthese von N-(4-Acyloxyphenyl)-2-methoxybenzamiden.
Materialien:
-
N-(4-hydroxyphenyl)-2-methoxybenzamid
-
Pyridin oder Triethylamin (Et₃N)
-
Geeignetes Acylchlorid oder Säureanhydrid (z.B. Acetylchlorid, Benzoylchlorid)
-
Dichlormethan (DCM), wasserfrei
-
1 M Salzsäure (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Magnesiumsulfat (MgSO₄), wasserfrei
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: N-(4-hydroxyphenyl)-2-methoxybenzamid (1,0 Äquiv.) wird in einem trockenen Rundkolben in wasserfreiem Dichlormethan gelöst. Pyridin oder Triethylamin (1,5 Äquiv.) wird als Base zugegeben.
-
Zugabe des Acylierungsmittels: Die Lösung wird auf 0 °C in einem Eisbad abgekühlt. Das Acylchlorid oder Säureanhydrid (1,1 Äquiv.) wird langsam zugetropft.
-
Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 2-6 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt.
-
Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser beendet. Die organische Phase wird nacheinander mit 1 M HCl, Wasser und gesättigter NaHCO₃-Lösung gewaschen.
-
Trocknung und Reinigung: Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Protokoll 3: Synthese von A-Ring-Analoga durch Amidkupplung
Dieses Protokoll beschreibt die Synthese von Derivaten mit unterschiedlichen Substituenten am 2-Methoxybenzoyl-Ring.
Materialien:
-
Substituierte 2-Methoxybenzoesäure (z.B. 2,4-Dimethoxybenzoesäure, 5-Chlor-2-methoxybenzoesäure)
-
4-Aminophenol
-
N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)
-
4-Dimethylaminopyridin (DMAP) oder 1-Hydroxybenzotriazol (HOBt)
-
Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF), wasserfrei
Schritt-für-Schritt-Anleitung:
-
Aktivierung der Säure: Die substituierte 2-Methoxybenzoesäure (1,0 Äquiv.), das Kupplungsreagenz (DCC oder EDC, 1,1 Äquiv.) und der Aktivator (DMAP oder HOBt, 0,1-1,0 Äquiv.) werden in wasserfreiem DCM oder DMF bei 0 °C für 30 Minuten gerührt.
-
Zugabe des Amins: Eine Lösung von 4-Aminophenol (1,05 Äquiv.) im selben Lösungsmittel wird langsam zugegeben.
-
Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und über Nacht (12-18 Stunden) gerührt.
-
Aufarbeitung (für DCC): Der ausgefallene Dicyclohexylharnstoff wird abfiltriert. Das Filtrat wird wie in Protokoll 2 (Schritt 4 & 5) aufgearbeitet.
-
Aufarbeitung (für EDC): Das Lösungsmittel wird im Vakuum entfernt, und der Rückstand wird wie in Protokoll 1 (Schritt 5 & 6) durch Extraktion und anschließende Reinigung aufgearbeitet.
Struktur-Aktivitäts-Beziehungsanalyse (SAR)
Nach der Synthese und Reinigung der Derivate werden diese in einem relevanten biologischen Assay getestet (z.B. antiproliferative Aktivität in einer Krebszelllinie). Die Ergebnisse, typischerweise als IC₅₀-Werte (halbmaximale Hemmkonzentration) ausgedrückt, werden verwendet, um die SAR zu bestimmen.
Hypothetische SAR-Daten
Die folgende Tabelle zeigt hypothetische Daten für eine Reihe von Derivaten, die gegen eine fiktive humane Brustkrebszelllinie (MCF-7) getestet wurden, um die Prinzipien der SAR-Analyse zu veranschaulichen.
| Verbindung | R (Modifikation an P1) | X (Modifikation an P2) | IC₅₀ (µM) |
| 1 (Parent) | -H | 2-OCH₃ | 15.2 |
| 2 | -CH₃ | 2-OCH₃ | 8.5 |
| 3 | -CH₂CH₂CH₃ | 2-OCH₃ | 2.1 |
| 4 | -CH(CH₃)₂ | 2-OCH₃ | 5.8 |
| 5 | -CH₂Ph | 2-OCH₃ | 1.1 |
| 6 | -C(O)CH₃ | 2-OCH₃ | 25.4 |
| 7 | -H | 2,4-(OCH₃)₂ | 10.3 |
| 8 | -H | 5-Cl, 2-OCH₃ | 4.7 |
Interpretation der SAR-Daten
Abbildung 2: Logische Zusammenhänge der hypothetischen SAR-Analyse.
Analyse der P1-Modifikationen:
-
Einfluss der O-Alkylierung: Die Umwandlung der phenolischen Hydroxylgruppe in einen Ether (Verbindungen 2-5 ) führt generell zu einer Steigerung der Aktivität im Vergleich zur Ausgangsverbindung 1 . Dies deutet darauf hin, dass eine Wasserstoffbrücken-Donation an dieser Position für die Aktivität nicht essenziell ist und eine Erhöhung der Lipophilie vorteilhaft sein könnte.
-
Kettenlänge und sterischer Anspruch: Eine Verlängerung der Alkylkette von Methyl (2 ) zu n-Propyl (3 ) steigert die Potenz signifikant. Die Einführung einer sperrigen Benzylgruppe (5 ) führt zur potentesten Verbindung in dieser Reihe. Dies legt nahe, dass eine hydrophobe Tasche im Zielprotein vorhanden ist, die größere Substituenten aufnehmen kann. Eine Verzweigung der Kette (Isopropyl, 4 ) ist jedoch weniger vorteilhaft als eine lineare Kette gleicher Größe (n-Propyl, 3 ), was auf sterische Hinderung hindeutet.
-
Einfluss der O-Acylierung: Die Acetylierung der Hydroxylgruppe (6 ) führt zu einem deutlichen Aktivitätsverlust. Dies könnte darauf zurückzuführen sein, dass die elektronischen Eigenschaften der Estergruppe oder ihre sterische Anordnung ungünstig für die Bindung sind.
Analyse der P2-Modifikationen:
-
Elektronische Effekte: Die Einführung einer elektronenziehenden Chlorgruppe in Position 5 des A-Rings (8 ) verbessert die Aktivität im Vergleich zur Ausgangsverbindung 1 . Dies könnte die Bindungsaffinität durch veränderte elektronische Wechselwirkungen oder eine günstigere Konformation des Moleküls erhöhen.
-
Eine zusätzliche elektronenschiebende Methoxygruppe in Position 4 (7 ) hat nur einen geringfügigen positiven Effekt, was darauf hindeutet, dass die elektronischen Eigenschaften an dieser Position weniger kritisch sind.
Schlussfolgerungen für das weitere Design: Basierend auf diesen hypothetischen Daten wären weitere Optimierungen auf die Synthese von Analoga mit größeren, lipophilen Substituenten an der P1-Position und elektronenziehenden Gruppen am A-Ring (P2) zu konzentrieren.
Referenzen
-
Singh, P., & Kaur, M. (2008). Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents. Environmental Toxicology and Pharmacology, 26(2), 128-135. [Link]
-
Organische-Chemie.ch. (2023). Williamsonsche Ethersynthese. [Link]
-
Wikipedia. (2023). Benzamide. [Link]
-
Febrianto, A., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences, 24(3), 2745. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for the Synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide
Welcome to the technical support center for the synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound
Question: I am getting a low yield of my target compound, this compound, when coupling 2-methoxybenzoic acid and 4-aminophenol. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this amide coupling reaction are a common issue and can often be attributed to several factors. Primarily, incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions can be the culprits.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid, 2-methoxybenzoic acid, must be activated to react with the amine. If the coupling reagent is not efficient enough or is used in insufficient quantities, the activation will be incomplete.[1]
-
Amine Deactivation: 4-aminophenol, being an amine, can be protonated by the carboxylic acid, which renders its amino group non-nucleophilic. This acid-base reaction can compete with the desired amide bond formation.[1]
-
Steric Hindrance: While not severe in this case, the ortho-methoxy group on the benzoic acid can introduce some steric hindrance, potentially slowing down the reaction.[2]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low yields in the synthesis.
Recommended Protocols to Improve Yield:
A widely used and effective method for this type of amide coupling is the use of uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[3]
Protocol 1: HATU-Mediated Amide Coupling [3]
-
Dissolve 2-methoxybenzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add HATU (1.0-1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 4-aminophenol (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
| Reagent/Condition | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt | These are highly efficient coupling reagents that minimize side reactions.[3] |
| Base | DIPEA or N-methylmorpholine (NMM) | Non-nucleophilic bases that prevent the protonation of 4-aminophenol without competing in the reaction. |
| Solvent | Anhydrous DMF or DCM | Aprotic solvents that are effective at dissolving the reactants and are easily dried. |
| Temperature | Room Temperature | Generally sufficient for this reaction; higher temperatures may promote side reactions. |
Issue 2: Formation of a Significant Byproduct - O-Acylation
Question: I am observing a significant byproduct in my reaction. Mass spectrometry suggests it has the same mass as my desired product. What is this byproduct and how can I prevent its formation?
Answer:
A common side reaction in the acylation of aminophenols is the acylation of the hydroxyl group (O-acylation) in addition to the desired acylation of the amino group (N-acylation).[4] In your case, this would result in the formation of the isomeric ester, 4-aminophenyl 2-methoxybenzoate. Since this has the same molecular weight as your target compound, it can be difficult to distinguish by mass spectrometry alone.
The amino group is generally more nucleophilic than the phenolic hydroxyl group, which favors N-acylation.[4] However, under certain conditions, O-acylation can become competitive.
Factors Promoting O-Acylation:
-
Excess Acylating Agent: Using a large excess of the activated 2-methoxybenzoic acid can lead to the acylation of both the amino and hydroxyl groups.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the less reactive hydroxyl group to attack the activated carboxylic acid.
-
Strongly Basic Conditions: The use of a strong base can deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which can then readily undergo O-acylation.
Strategies to Minimize O-Acylation:
The key to minimizing O-acylation is to employ reaction conditions that favor the more nucleophilic amino group.
Chemoselective N-Acylation Workflow:
Caption: Workflow for promoting chemoselective N-acylation.
Protocol 2: Chemoselective N-Acylation using 2-Methoxybenzoyl Chloride [5]
-
Dissolve 4-aminophenol (1.0 equivalent) in a suitable solvent such as pyridine or a mixture of DCM and pyridine at 0 °C.
-
Slowly add a solution of 2-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred solution of 4-aminophenol.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature overnight.
-
Monitor the reaction for the disappearance of the starting materials by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Alternative Strategy: Protection of the Hydroxyl Group
If chemoselective N-acylation proves difficult, an alternative approach is to protect the hydroxyl group of 4-aminophenol before the amide coupling reaction.[6] A common protecting group for phenols is the benzyl ether, which is stable to many reaction conditions and can be removed by catalytic hydrogenation.[6]
Issue 3: Difficulty in Purifying the Final Product
Question: My crude product contains both the desired N-acylated product and the O-acylated byproduct. How can I effectively separate them?
Answer:
Separating the N- and O-acylated isomers can be challenging due to their similar polarities. However, several purification strategies can be employed.
-
Column Chromatography: Careful column chromatography on silica gel is often the most effective method for separating these isomers. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can often resolve the two compounds. The N-acylated product is typically more polar than the O-acylated product and will elute later.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining the pure N-acylated product.[7] Experiment with various solvent mixtures, such as ethanol/water or ethyl acetate/hexane.
-
Chemical Treatment to Remove O-Acylated Byproduct: The O-acylated ester is more susceptible to hydrolysis under basic conditions than the amide. A mild basic wash of the crude product mixture could selectively hydrolyze the ester back to 4-aminophenol, which can then be easily removed by an acidic wash.
Protocol 3: Purification by Recrystallization [7]
-
Dissolve the crude product in a minimal amount of a hot solvent in which the desired product has high solubility and the impurities have low solubility (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified this compound.
Protocol 4: Selective Hydrolysis of O-Acylated Byproduct
-
Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with a mild aqueous base, such as a dilute solution of sodium bicarbonate or sodium carbonate.
-
Monitor the hydrolysis of the O-acylated byproduct by TLC.
-
Once the O-acylated spot is gone, separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the enriched N-acylated product, which can be further purified by recrystallization or column chromatography.
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | High resolution for separating isomers. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Can provide very pure material; scalable. | Finding a suitable solvent system can be challenging. |
| Selective Hydrolysis | Chemically removes the byproduct. | Requires careful control of conditions to avoid hydrolysis of the desired amide. |
References
- Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol.
- Google Patents. (n.d.). Purification of N-acetyl aminophenols.
-
BenchChem. (n.d.). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]
- Google Patents. (n.d.). Method of purification of n-acetyl-p-aminophenol.
- Google Patents. (n.d.). PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.
-
National Center for Biotechnology Information. (n.d.). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Retrieved from [Link]
- Google Patents. (n.d.). Purification of N-acetyl aminophenols.
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
Quora. (n.d.). During the formation of paracetamol why do you get N-acylation instead of O-acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). O-(Aminosulfonylation) of phenols and an example of slow hydrolytic release. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of N-acylated aminophenols.
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
ResearchGate. (n.d.). A) Hydrolysis of the paracetamol and (B) reaction of p-aminophenol (PAP) with NQS. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved from [Link]
-
The Student Room. (2012, March 11). Synthesis of Paracetamol by Acetylation of 4-Aminophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]
-
Stenutz. (n.d.). N-(4-hydroxyphenyl)-4-methoxybenzamide. Retrieved from [Link]
- Google Patents. (n.d.). Procédé respectueux de l'environnement pour l'acylation sélective d'aminophénol.
-
National Center for Biotechnology Information. (2013, April 15). Rapid determination of N-acetyl-4-aminophenol (paracetamol) in urine by tandem mass spectrometry coupled with on-line clean-up by two dimensional turbulent flow/reversed phase liquid chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of N-acetyl-P-aminophenol.
-
National Center for Biotechnology Information. (n.d.). N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Recrystallization for N-(4-hydroxyphenyl)-2-methoxybenzamide Purification
Welcome to the technical support center for the purification of N-(4-hydroxyphenyl)-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this valuable compound. Our approach is rooted in fundamental chemical principles and extensive field experience to ensure you can confidently develop a robust and efficient purification protocol.
Understanding the Molecule: Physicochemical Properties
Before diving into the practical aspects of recrystallization, it is crucial to understand the physicochemical properties of this compound. These properties will guide our solvent selection and the overall purification strategy.
| Property | Value | Source |
| CAS Number | 54090-25-4 | [1] |
| Molecular Formula | C₁₄H₁₃NO₃ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| Predicted Boiling Point | 355.5 ± 27.0 °C | [1] |
| Predicted Density | 1.275 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 10.00 ± 0.26 | [1] |
The presence of a phenolic hydroxyl group, an amide linkage, and a methoxybenzene ring suggests that the molecule has moderate polarity. The amide group can participate in hydrogen bonding as both a donor and an acceptor, while the phenolic hydroxyl group is a strong hydrogen bond donor. This indicates that polar protic solvents are likely to be good candidates for dissolution at elevated temperatures.
Core Principles of Recrystallization
Recrystallization is a powerful purification technique for solid compounds that relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[2]
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The most common impurities are typically unreacted starting materials or by-products from the synthesis.[3] In a typical amide coupling reaction, these would be:
-
2-methoxybenzoic acid: The carboxylic acid starting material.
-
4-aminophenol: The amine starting material.
-
Side-reaction products: Depending on the coupling reagents used, by-products may be present.
Q2: How do I choose the best solvent for recrystallization?
A2: The "like dissolves like" principle is a good starting point. Given the molecule's functional groups, polar solvents are a logical choice. An ideal solvent should exhibit a steep solubility curve, meaning it dissolves a large amount of the compound when hot and very little when cold. A preliminary solvent screen is the most effective way to identify the best solvent. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices.[3]
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling is too rapid. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[2]
Q4: No crystals are forming, even after the solution has cooled. What's wrong?
A4: This is a common issue that can arise from a few factors:
-
Too much solvent: If the solution is not saturated at the lower temperature, crystals will not form. You can try to evaporate some of the solvent to increase the concentration.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2]
Q5: Can I use a mixed solvent system?
A5: Yes, a mixed solvent system can be very effective, especially if no single solvent provides the ideal solubility profile. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. The solution is then heated to clarify and cooled slowly to induce crystallization.[4] For N-aryl benzamides, an ethanol/water mixture is a common and effective choice.[2]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the steps for a standard single-solvent recrystallization.
Step 1: Solvent Selection
-
Place a small amount of your crude this compound (approx. 50 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube. Potential solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, acetone, and water.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that did not show solubility at room temperature.
-
A suitable solvent will dissolve the compound completely at or near its boiling point.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline precipitate.
Step 2: Recrystallization Procedure
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[5]
-
If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities. Note: Do not add charcoal to a boiling solution as it can cause violent bumping.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water)
This is a good alternative if a suitable single solvent cannot be identified.
-
Dissolve the crude compound in the minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Collect, wash, and dry the crystals as described in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | - Solution is too concentrated. - Cooling is too rapid. - Melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution, add more solvent, and cool slowly. - Consider a lower-boiling point solvent. |
| No Crystal Formation | - Too much solvent was used. - The solution is supersaturated. | - Evaporate some of the solvent. - Scratch the inner wall of the flask with a glass rod. - Add a seed crystal. |
| Low Recovery | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. | - Concentrate the mother liquor to recover more product (may require a second recrystallization). - Ensure the filtration apparatus is pre-heated. |
| Colored Crystals | - Colored impurities are co-precipitating with the product. | - Use activated charcoal to decolorize the solution before crystallization. |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for success.
Caption: A typical workflow for the recrystallization of this compound.
Logical Troubleshooting Flow
When encountering issues, a systematic approach to troubleshooting is key.
Sources
Technical Support Center: Synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide. Here, we address common challenges and provide in-depth troubleshooting strategies and optimized protocols to enhance reaction yield and purity.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science.[1] Its synthesis, typically involving the formation of an amide bond between 2-methoxybenzoic acid and 4-aminophenol, can present several challenges that may lead to suboptimal yields. This guide provides a structured approach to troubleshooting and optimizing this synthesis.
Common Synthetic Pathways
The primary methods for synthesizing this compound involve the coupling of 2-methoxybenzoic acid and 4-aminophenol. The two main approaches are:
-
Direct Amide Coupling: This method utilizes a coupling agent to activate the carboxylic acid, facilitating its reaction with the amine.[1]
-
Acid Chloride Formation followed by Acylation: This two-step process involves converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with the amine.[2][3]
Caption: Overview of synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis.
Low or No Product Yield
Q1: I am observing a very low yield or no formation of my desired product. What are the likely causes?
A1: Low or no product yield in amide bond formation is a common issue that can stem from several factors.[4] The most frequent culprits are:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine. If the coupling reagent is used in insufficient amounts or is not effective for your specific substrates, the activation will be incomplete.[4]
-
Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[4] This is a common side reaction that can significantly reduce the rate of the desired amide bond formation.
-
Steric Hindrance: The ortho-methoxy group on the benzoic acid and the substituents on the aminophenol can create steric hindrance, slowing down the reaction.[2][4]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid.[4] It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the absence of a suitable base can significantly impact the reaction outcome.[4]
Side Product Formation
Q2: I am observing significant side product formation. What are the most common side reactions and how can I minimize them?
A2: In the synthesis of this compound, two primary side reactions are of concern:
-
O-Acylation: The hydroxyl group of 4-aminophenol can also be acylated, leading to the formation of an ester byproduct. While the amino group is generally more nucleophilic than the hydroxyl group, O-acylation can occur, especially under harsh reaction conditions or with a large excess of the acylating agent.[5]
-
Di-acylation: It is possible for both the amino and hydroxyl groups of 4-aminophenol to be acylated, resulting in a di-acylated byproduct. This is more likely to occur if an excess of the acylating agent is used.[6]
Strategies to Minimize Side Reactions:
-
Control Stoichiometry: Use a slight excess of the amine (4-aminophenol) relative to the carboxylic acid or its activated form to favor N-acylation.
-
Mild Reaction Conditions: Employ milder coupling agents and avoid high temperatures to reduce the likelihood of O-acylation.
-
Sequential Addition: When using the acid chloride route, add the acid chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[7]
Caption: Competing reactions in the acylation of 4-aminophenol.
Optimized Experimental Protocols
Here we provide detailed, step-by-step methodologies for the two primary synthetic routes.
Protocol 1: Direct Amide Coupling using HATU
This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a common and efficient coupling reagent.[8]
Materials:
-
2-Methoxybenzoic acid (1.0 eq)
-
4-Aminophenol (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxybenzoic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 4-aminophenol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis via Acid Chloride (Schotten-Baumann Conditions)
This two-step protocol involves the formation of 2-methoxybenzoyl chloride followed by its reaction with 4-aminophenol.[2][3]
Step 1: Formation of 2-Methoxybenzoyl Chloride
Materials:
-
2-Methoxybenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride (1.2 eq)
-
Catalytic amount of anhydrous DMF
-
Anhydrous toluene or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubbing system, add 2-methoxybenzoic acid and the anhydrous solvent.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting 2-methoxybenzoyl chloride can be used in the next step without further purification.
Step 2: Amide Formation (Schotten-Baumann Reaction)
Materials:
-
2-Methoxybenzoyl chloride (from Step 1) (1.0 eq)
-
4-Aminophenol (1.1 eq)
-
A suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) (1.2 eq)
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
In a separate round-bottom flask, dissolve 4-aminophenol and the base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve the 2-methoxybenzoyl chloride in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.
-
Add the 2-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
The choice of coupling agent can significantly impact the yield of the reaction. The following table provides a general comparison of common coupling reagents.
| Coupling Reagent | Typical Yield Range | Key Considerations |
| HATU | 80-95% | Highly efficient, but can be expensive.[8] |
| EDCI/HOBt | 70-90% | A classic and effective combination.[1] |
| DIC/HOBt | 70-90% | Similar to EDCI, but the urea byproduct is soluble in organic solvents.[1] |
| SOCl₂/Pyridine | 60-85% | A cost-effective method, but requires careful handling of the corrosive reagent.[9] |
Note: Yields are highly dependent on the specific reaction conditions and substrates.
Final Purification
Recrystallization is often a necessary final step to obtain high-purity this compound. A common solvent system for recrystallization is a mixture of ethanol and water. The purity of the final product can be confirmed by melting point analysis and chromatographic techniques (TLC, HPLC).
References
-
When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora. (URL: [Link])
-
Why did my amide syntesis does not work? - ResearchGate. (URL: [Link])
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. (URL: [Link])
-
amide coupling help : r/Chempros - Reddit. (URL: [Link])
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (URL: [Link])
-
Synthesis of paracetamol by acetylation - The Royal Society of Chemistry. (URL: [Link])
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method | American Journal of Applied Science and Technology. (URL: [Link])
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC - NIH. (URL: [Link])
-
the preparation of amides - Chemguide. (URL: [Link])
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method - ResearchGate. (URL: [Link])
-
One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing). (URL: [Link])
-
Optimization of reaction conditions for amide bond formation - ResearchGate. (URL: [Link])
-
During the formation of paracetamol why do you get N-acylation instead of O - Quora. (URL: [Link])
-
ABSTRAK Synthesis of N-(4-hydroxyphenyl)-4-methylbenzamide and It Analgesic Activity Test in Mice - Repository - UNAIR. (URL: [Link])
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])
Sources
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- 2. nvpublicationhouse.com [nvpublicationhouse.com]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with N-(4-hydroxyphenyl)-2-methoxybenzamide
Welcome to the technical support guide for N-(4-hydroxyphenyl)-2-methoxybenzamide. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is a compound whose structure presents inherent solubility challenges. Its aromatic rings and benzamide core contribute to a hydrophobic character, while the hydroxyl and methoxy groups offer some polarity. The key to solubilization lies in understanding and manipulating its physicochemical properties.
The structure contains two key ionizable protons: the phenolic hydroxyl group (-OH) and the amide proton (-NH-). The phenolic hydroxyl group is weakly acidic, meaning it can donate its proton at a sufficiently high pH to form a negatively charged, and typically more water-soluble, phenolate ion. This pH-dependent behavior is a critical lever for enhancing solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted) | Implication for Solubility |
| Molecular Formula | C₁₄H₁₃NO₃[1] | - |
| Molecular Weight | 243.26 g/mol [2] | - |
| pKa (Phenolic OH) | ~9.4 - 10.0 | The compound is weakly acidic. Solubility will increase significantly at pH values above the pKa. |
| Density | 1.275 g/cm³[2] | - |
| Boiling Point | 355.5 °C[2] | Indicates strong intermolecular forces, contributing to low aqueous solubility. |
Note: The pKa value is an estimation based on structurally similar phenolic compounds[3] and general chemical principles. Experimental determination is recommended for precise formulation development.
Foundational Troubleshooting: The First-Pass Approach
Question: I've tried dissolving the compound directly in my buffer and it's not working. What is the most common starting procedure?
Answer: Direct dissolution of hydrophobic compounds in aqueous buffers is often unsuccessful. The standard and most effective initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous buffer. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for a wide range of compounds.[4][5]
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a suitable vial.
-
Add Solvent: Add a small volume of 100% DMSO (or another suitable organic solvent like ethanol or DMF) to the vial.[6] For example, to make a 10 mM stock solution of a compound with a MW of 243.26, you would dissolve 2.43 mg in 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex or gently warm the solution (e.g., in a 37°C water bath) until all solid material is completely dissolved. Visually inspect the solution against a light source to ensure there are no suspended particles.
-
Perform Serial Dilution (Spiking): Add the concentrated stock solution dropwise to your vigorously vortexing or stirring aqueous buffer. This "spiking" method helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Final Concentration Check: Ensure the final concentration of the organic solvent in your aqueous buffer is low (typically ≤1% v/v, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts.[4]
-
Observe for Precipitation: After dilution, let the solution stand for a few minutes and visually inspect for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, the compound's solubility limit in that specific buffer has been exceeded.
Workflow for Preparing a Stock Solution
Caption: Decision tree for selecting a solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates when I add my DMSO stock to the buffer. What is happening and how can I fix it? A: This is a common issue known as "crashing out." It happens when the compound's solubility in the final buffer (with a low percentage of DMSO) is much lower than in the concentrated DMSO stock. When the stock is added, the DMSO disperses, and the compound is suddenly exposed to an aqueous environment where it is poorly soluble, causing it to precipitate. Troubleshooting Steps:
-
Lower the Stock Concentration: Make a less concentrated DMSO stock and add a proportionally larger volume to the buffer (while still keeping the final DMSO percentage low).
-
Improve Mixing: Add the stock solution very slowly into a rapidly vortexing or stirring buffer.
-
Change Temperature: Gently warming the buffer may help, but be cautious as this can affect compound stability.
-
Combine Methods: Use one of the advanced methods. For example, dilute your DMSO stock into a buffer that already contains a solubilizing excipient like HP-β-CD or has been pH-adjusted.
Q2: What concentration of DMSO is safe for my cell-based assay? A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity, and many are fine up to 1%. However, it is critical to run a vehicle control experiment where you treat your cells with the same final concentration of DMSO (in buffer) that your compound-treated cells will receive. This will allow you to distinguish between compound-induced effects and solvent-induced artifacts.
Q3: Can I combine these solubilization methods? A: Yes, and it is often very effective. For example, you can prepare a DMSO stock and dilute it into a pH-adjusted buffer containing a cyclodextrin. This multi-pronged approach can have synergistic effects on solubility. However, with each added component, it becomes more important to run proper vehicle controls to ensure the excipients themselves are not affecting the experimental outcome.
Q4: How do I know if the solubilization method is affecting my compound's activity? A: This is a crucial validation step. High pH could potentially hydrolyze the amide bond, and encapsulation in a cyclodextrin or micelle could affect the free concentration of the compound available to interact with its target. It is advisable to, if possible, compare the activity of your compound prepared with two different solubilization methods that yield the same final concentration. If the results are comparable, it provides confidence that the method is not interfering with the assay.
References
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- National Institutes of Health (NIH). (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
- Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- Allied Journals. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Surfactant.com Blog. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?.
- ACS Publications. (n.d.). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media.
- PDF. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent - The 'Medicinal Magician' in The Laboratory.
- ScienceDirect. (2026). PH adjustment: Significance and symbolism.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- ChemicalBook. (n.d.). This compound CAS 54090-25-4.
- ChemicalBook. (n.d.). N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide CAS 461031-42-5.
- ScienceDirect. (2025). Co-solvent: Significance and symbolism.
- CompoundingToday.com. (n.d.). pH Adjusting Database.
- Digital H2O. (n.d.). pH Adjustment and Neutralization, the basics.
- YouTube. (2025). How Do Acids And Bases Alter Compound Solubility?.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 54090-25-4.
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- 2. This compound CAS#: 54090-25-4 [chemicalbook.com]
- 3. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide | 461031-42-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
N-(4-hydroxyphenyl)-2-methoxybenzamide degradation pathways and how to prevent them
Welcome to the technical support center for N-(4-hydroxyphenyl)-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a benzamide derivative with the chemical formula C₁₄H₁₃NO₃.[1][2][3] Its structure consists of a 2-methoxybenzamide group connected to a 4-hydroxyphenyl group via an amide linkage.[4] The key functional groups that influence its stability are the amide bond, the phenolic hydroxyl group, and the methoxy group on the benzamide ring. These groups are susceptible to specific environmental conditions, which can lead to degradation.
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure, the two most probable degradation pathways are hydrolytic and oxidative degradation.
-
Hydrolytic Degradation: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions.[5][6] This would break the molecule into 2-methoxybenzoic acid and 4-aminophenol.
-
Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation. This can lead to the formation of colored quinone-type structures, which may be observed as a discoloration of the sample. Phenols are known to be susceptible to oxidation by atmospheric oxygen, metal ions, and other oxidizing agents.[6]
Q3: I noticed my solution of this compound is turning a yellowish-brown color. What is likely happening?
The discoloration of your solution is a strong indicator of oxidative degradation of the phenolic hydroxyl group. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ion contaminants. The resulting oxidation products, such as quinones, are often colored.
Q4: How can I minimize the degradation of this compound during storage and handling?
To maintain the integrity of your compound, proper storage and handling are crucial. Here are some key recommendations:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at low temperatures (e.g., 2-8 °C or -20 °C for long-term storage). | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidative degradation. |
| Light Exposure | Protect from light by using amber vials or storing in the dark. | Light can provide the energy to initiate photolytic degradation pathways. |
| pH of Solutions | For aqueous solutions, maintain a neutral to slightly acidic pH (around 6-7). | The amide bond is more stable at neutral pH, with hydrolysis being catalyzed by both strong acids and bases.[5] |
| Solvent Choice | Use high-purity, degassed solvents for preparing solutions. | Removes dissolved oxygen and minimizes contaminants that could catalyze degradation. |
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of the parent compound. | 1. Immediately re-analyze a freshly prepared sample to confirm if degradation is ongoing. 2. Perform a forced degradation study (see protocol below) to identify potential degradation products.[7][8] 3. Review your sample preparation and storage procedures against the recommendations above. |
| Poor reproducibility of experimental results. | Inconsistent levels of degradation between samples. | 1. Standardize sample handling and preparation procedures meticulously. 2. Prepare solutions fresh for each experiment whenever possible. 3. Incorporate a stability-indicating analytical method to quantify the parent compound and its major degradants. |
| Loss of compound potency or activity. | Degradation to inactive products. | 1. Quantify the concentration of the active parent compound using a validated analytical method like HPLC. 2. Investigate the bioactivity of the identified degradation products if they are present in significant amounts. |
Proposed Degradation Pathways
The following diagrams illustrate the most likely degradation pathways for this compound based on its chemical structure.
Caption: Proposed hydrolytic degradation pathway.
Caption: Proposed oxidative degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[6][7][8][9]
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place 1 mL of the stock solution in a temperature-controlled oven at 80°C.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC or LC-MS/MS method.[10][11] The goal is to achieve 5-20% degradation of the active substance.[12]
Caption: Workflow for a forced degradation study.
References
Sources
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 54090-25-4 [m.chemicalbook.com]
- 3. This compound [amp.chemicalbook.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Resolving peak tailing in HPLC analysis of N-(4-hydroxyphenyl)-2-methoxybenzamide
Topic: Resolving Peak Tailing in the Analysis of N-(4-hydroxyphenyl)-2-methoxybenzamide
Welcome to our dedicated technical support guide for resolving common chromatographic challenges. This document provides in-depth troubleshooting advice for peak tailing observed during the HPLC analysis of this compound. The guidance is structured in a logical, question-and-answer format to help you diagnose and solve the issue efficiently.
FAQ 1: I'm seeing significant peak tailing for this compound. What is peak tailing and why is it a problem?
Answer:
Peak tailing is a common chromatographic issue where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1] In an ideal separation, a chromatographic peak should be symmetrical, resembling a Gaussian curve. We measure this asymmetry using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry, while values greater than 1.2 suggest problematic tailing that requires attention.[2]
Peak tailing is detrimental to your analysis for several critical reasons:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between two closely eluting compounds.[3]
-
Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to inconsistent and inaccurate calculations of the analyte's concentration.[1]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
For a compound like this compound, achieving a symmetrical peak is essential for developing a robust and reproducible analytical method.
FAQ 2: What are the most likely chemical causes of peak tailing for this specific compound?
Answer:
The molecular structure of this compound is the primary clue. It contains two key functional groups that are prone to undesirable secondary interactions with standard silica-based reversed-phase columns: a phenolic hydroxyl (-OH) group and an amide (-NH-C=O) linkage .
The primary cause of peak tailing is the presence of multiple retention mechanisms during the separation.[4] While the desired mechanism is hydrophobic interaction with the C18 stationary phase, secondary interactions, primarily with residual silanol groups (Si-OH) on the silica surface, disrupt this process and cause tailing.[3][4][5]
Here's a breakdown of the likely interactions:
-
Silanol Interactions: Silica-based columns have residual silanol groups that were not fully reacted during the manufacturing process.[5] These silanols can exist in different forms, with some being more acidic and reactive than others.[4][6] At a typical mobile phase pH (e.g., pH 4-7), a fraction of these silanols are deprotonated and negatively charged (Si-O⁻).[7] The phenolic group on your analyte is weakly acidic (predicted pKa around 9-10) and can engage in hydrogen bonding with these silanol groups. This secondary interaction delays a portion of the analyte molecules as they pass through the column, resulting in a tailing peak.[3][5]
-
Metal Chelation: Trace metal impurities (like iron or aluminum) within the silica matrix or leached from the HPLC system hardware (e.g., stainless steel frits, titanium components) can act as active sites.[8][9] These metal ions can increase the acidity of nearby silanol groups or directly interact with analytes that have chelating properties, causing severe peak tailing.[4][10] While your compound is not a strong chelator, the combination of the amide and hydroxyl groups could facilitate weak interactions with these metal sites.
The diagram below illustrates the desired primary interaction versus the problematic secondary interactions causing peak tailing.
Caption: Primary vs. Secondary Interactions in HPLC.
FAQ 3: How do I systematically troubleshoot the peak tailing?
Answer:
A systematic approach is crucial to identifying and resolving the root cause without wasting time and resources. Follow the logical workflow below, moving from the simplest checks to more involved method development steps. Only change one parameter at a time to clearly understand its effect.[8]
Caption: Systematic Workflow for Troubleshooting Peak Tailing.
Detailed Explanation of the Workflow:
-
Step 1: System & Column Health Check
-
Isolate the Problem: First, determine if the issue is specific to your analyte or affects all peaks in your chromatogram.[2] If all peaks are tailing, it likely points to a physical problem like excessive tubing length (extra-column volume), a partially blocked column frit, or a void at the column inlet.[3][11] If only this compound (or other polar/ionizable compounds) are tailing, the cause is almost certainly chemical.[2]
-
-
Step 2: Mobile Phase Optimization (Highest Impact)
-
Lower the Mobile Phase pH: This is the most effective strategy for analytes with acidic or basic functional groups.[4] By lowering the mobile phase pH to ≤ 3 using an additive like 0.1% formic acid or phosphoric acid, you protonate the residual silanol groups (Si-OH).[12] This neutralizes their negative charge, significantly reducing the secondary ionic interactions that cause tailing.[13]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM phosphate) can help "mask" the active silanol sites by increasing the ionic strength of the mobile phase, thereby improving peak shape.[12] Note: High buffer concentrations are not ideal for LC-MS applications due to potential ion suppression.[12]
-
Use Mobile Phase Additives (with caution): Historically, a competing base like triethylamine (TEA) was added to the mobile phase.[14] TEA, being a basic compound, preferentially interacts with the active silanol sites, shielding the analyte from these secondary interactions.[13] However, this approach is less common today due to the availability of superior, high-purity columns and the fact that TEA can shorten column lifetime.[13][14]
-
-
Step 3: Column Selection
-
Use a Modern, End-Capped Column: The easiest way to prevent tailing is to use a column designed to minimize silanol interactions.[12] Modern columns are made from high-purity "Type B" silica with very low metal content and are "end-capped."[4] End-capping is a process where bulky chemical groups are bonded to the free silanol groups, effectively shielding them.[6][12]
-
Consider Alternative Stationary Phases: If tailing persists, a different stationary phase chemistry may be beneficial. A column with an embedded polar group can provide an alternative mechanism to shield silanols.[15] For aromatic compounds like yours, a Phenyl-Hexyl phase can offer different selectivity and potentially better peak shape.[2]
-
-
Step 4: Review Sample and Injection Conditions
-
Avoid Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to tailing.[3] Try diluting your sample by a factor of 10 to see if the peak shape improves.
-
Match Sample Solvent to Mobile Phase: Your sample should ideally be dissolved in the initial mobile phase.[1] If you use a solvent that is much stronger (i.e., more organic) than your mobile phase, it can cause peak distortion and tailing.[3]
-
FAQ 4: Can you provide a starting protocol for optimizing the mobile phase pH?
Answer:
Certainly. This protocol will help you evaluate the effect of pH on the peak shape of this compound.
Objective: To determine the optimal mobile phase pH to minimize peak tailing by suppressing silanol interactions.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (preferably a modern, end-capped column)
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC Grade)
-
pH Modifiers: Formic acid, Trifluoroacetic acid (TFA), Phosphoric acid
-
Your analyte standard, dissolved in the initial mobile phase composition.
Experimental Protocol:
-
Establish a Baseline:
-
Prepare a mobile phase of 50:50 Acetonitrile:Water without any pH modifier or buffer.
-
Equilibrate the column for at least 10 column volumes.
-
Inject your standard and record the chromatogram. Note the retention time and calculate the Tailing Factor (Tf). This is your baseline (Condition 1).
-
-
Test Low pH Condition (Formic Acid):
-
Prepare a fresh mobile phase of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v). This will bring the pH to approximately 2.7.
-
Thoroughly flush the system and equilibrate the column with the new mobile phase.
-
Inject your standard and record the chromatogram. Compare the retention time and Tf to the baseline (Condition 2). You should observe a significant improvement in peak shape.
-
-
Test Low pH Condition (TFA):
-
Optional but recommended if tailing persists. Prepare a mobile phase of 50:50 Acetonitrile:Water containing 0.1% Trifluoroacetic Acid (v/v) (pH ≈ 2).
-
TFA is a stronger acid and a better ion-pairing agent than formic acid, making it very effective at masking silanol interactions, though it can suppress MS signals.[6][16]
-
Equilibrate the column and inject your standard. Compare the results (Condition 3).
-
Data Analysis and Comparison:
| Condition | Mobile Phase Modifier | Expected pH | Retention Time | Tailing Factor (Tf) | Peak Shape |
| 1 (Baseline) | None | ~6-7 | Baseline RT | >1.5 (likely) | Poor (Tailing) |
| 2 (Test) | 0.1% Formic Acid | ~2.7 | May shift | Should be < 1.3 | Improved |
| 3 (Optional) | 0.1% TFA | ~2.0 | May shift | Should be < 1.2 | Excellent |
This experiment will clearly demonstrate the powerful effect of mobile phase pH on controlling the peak shape of your analyte. For most applications, 0.1% formic acid provides a good balance of improved peak shape and MS compatibility.[12]
FAQ 5: What are the key characteristics of a good HPLC column for this analysis?
Answer:
Choosing the right column from the start can prevent many of the issues related to peak tailing.[4] For an analyte like this compound, which has polar functional groups, here are the ideal column characteristics summarized in a table.
| Characteristic | Recommendation | Rationale (Why it's important) |
| Silica Purity | High-Purity "Type B" Silica | Contains significantly lower levels of trace metal impurities, which are active sites for secondary interactions and tailing.[4] |
| Surface Treatment | Fully End-Capped | Free silanol groups are chemically bonded with a silylating agent (e.g., TMS), shielding them from interacting with the analyte.[12][17] |
| Particle Technology | Hybrid Particles (e.g., BEH, CSH) | These particles incorporate organic groups into the silica matrix, increasing pH stability and further reducing surface silanol activity.[4][18] |
| Stationary Phase | C18 (Standard) or Polar-Embedded | A standard C18 is a good starting point. A polar-embedded phase has a polar group near the base of the alkyl chain, which helps shield silanols and allows for use with highly aqueous mobile phases.[15] |
| Particle Size | < 3 µm (for UHPLC) or 3-5 µm (for HPLC) | Smaller particles provide higher efficiency and sharper peaks, which can help improve resolution from any tailing that remains.[17] |
By prioritizing a column with these features, you create a more inert surface that minimizes the secondary interactions responsible for peak tailing, leading to a more robust and reliable analytical method.
References
- Waters Corporation. (n.d.). Column Selection for HPLC Method Development.
- BenchChem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
- Phenomenex Inc. (2025). How to Reduce Peak Tailing in HPLC?
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Alwsci. (2025).
- Phenomenex Inc. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- BenchChem. (n.d.). Addressing peak tailing in HPLC analysis of phenolic compounds.
- Phenomenex Inc. (2025).
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- Chrom Tech, Inc. (2025).
- LCGC. (2023, November 1).
- Waters Corporation. (n.d.).
- Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Shiseido. (2009).
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- ResearchGate. (n.d.).
- Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- ResearchGate. (2025). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding.
- SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- Hawach Scientific. (2025). Polar Column in HPLC Example.
- PubChem. (n.d.). 4-amino-2-hydroxy-N-(4-methoxyphenyl)benzamide.
- ChemicalBook. (n.d.). This compound CAS 54090-25-4.
- ChemicalBook. (n.d.). N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide CAS 461031-42-5.
- PubChem. (n.d.). N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide.
- PubChem. (n.d.). N-Hydroxy-4-methoxybenzamide.
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2).
- Sigma-Aldrich. (n.d.). N-(2-HYDROXY-PHENYL)-4-METHOXY-BENZAMIDE.
- PubChem. (n.d.). 4-Methoxybenzamide.
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Technical Support Center: Matrix Effects in LC-MS Analysis of N-(4-hydroxyphenyl)-2-methoxybenzamide
Welcome to the technical support center for the LC-MS analysis of N-(4-hydroxyphenyl)-2-methoxybenzamide in biological samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, ensuring the development of robust and reliable bioanalytical methods. Here, we synthesize technical expertise with field-proven insights to help you troubleshoot and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant concern for this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In the context of LC-MS/MS, these effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound.[2][3] Biological matrices like plasma, serum, and urine are complex mixtures containing endogenous components such as phospholipids, salts, and proteins that can interfere with the ionization of the target analyte.[1][4][5][6][7] For this compound, which contains both a phenolic hydroxyl group and an amide linkage, these interactions can be particularly pronounced, leading to unreliable pharmacokinetic and toxicokinetic data.[8]
Q2: How do I know if my assay for this compound is suffering from matrix effects?
A2: The most direct way to assess matrix effects is through a post-extraction addition experiment.[6][9][10] This involves comparing the peak response of the analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in the peak areas indicates the presence of matrix effects. Regulatory bodies like the FDA and EMA require the evaluation of matrix effects as part of bioanalytical method validation.[11][12][13][14][15][16] The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Aqueous Solution) [2]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q3: What are the primary causes of matrix effects in biological samples?
A3: The primary culprits behind matrix effects in biological samples, particularly in plasma and serum, are phospholipids from cell membranes.[8] These molecules have a polar head group and a non-polar tail, allowing them to interact with a wide range of analytes and co-elute from reversed-phase LC columns. During electrospray ionization (ESI), phospholipids can compete with the analyte for charge, suppress the formation of gas-phase ions, and alter the surface tension of the ESI droplets, all of which can lead to ion suppression. Other endogenous substances like salts, proteins, and metabolites can also contribute to matrix effects.[5][6][7]
Troubleshooting Guide
This section provides a structured approach to identifying and mitigating matrix effects during the analysis of this compound.
Issue 1: Significant Ion Suppression Observed
If you have quantified the matrix effect and found significant ion suppression, consider the following troubleshooting steps, starting with the most common and effective solutions.
The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[1] The choice of sample preparation technique depends on the physicochemical properties of this compound (predicted pKa ≈ 10.00, estimated XlogP ≈ 2.3) and the nature of the biological matrix.
Physicochemical Properties of this compound
| Property | Predicted/Estimated Value | Implication for Analysis |
| Molecular Formula | C₁₄H₁₃NO₃ | MW: 243.26 g/mol |
| pKa | 10.00 (phenolic hydroxyl) | Weakly acidic; neutral at physiological pH. |
| XlogP | ~2.3 | Moderately hydrophobic. |
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids. If you are using PPT and observing significant matrix effects, consider it a starting point to be refined. Acetonitrile is generally preferred over methanol for PPT as it tends to produce larger protein aggregates that are easier to separate.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. For this compound, with its moderate hydrophobicity, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are good starting points. Adjusting the pH of the aqueous sample to be well below the pKa of the phenolic group (e.g., pH 7-8) will ensure the analyte is in its neutral form and partitions more efficiently into the organic phase.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent.[7] For this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymer-based sorbent) is a logical choice given its moderate hydrophobicity. A generic SPE protocol would involve conditioning the sorbent, loading the sample, washing away interferences with a weak organic solvent, and eluting the analyte with a stronger organic solvent.
-
Specialized SPE: Consider using SPE plates or cartridges specifically designed for phospholipid removal, such as those with zirconia-coated silica or other proprietary phases.[8]
-
The following diagram illustrates a decision-making workflow for selecting a sample preparation method.
If matrix effects persist after optimizing sample preparation, further improvements can be made by adjusting the LC method to chromatographically separate this compound from co-eluting interferences.[1][9]
-
Increase Chromatographic Resolution: Employing a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase) or using a smaller particle size column (e.g., sub-2 µm) can improve the separation of the analyte from matrix components.
-
Modify Mobile Phase Gradient: Adjusting the gradient elution profile can shift the retention time of the analyte away from regions of significant ion suppression. A shallower gradient can increase the separation between closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution profile of both the analyte and interfering phospholipids, potentially resolving the co-elution.
The use of a SIL-IS is the most reliable way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[9] A SIL-IS (e.g., ¹³C- or ¹⁵N-labeled this compound) will have nearly identical physicochemical properties and chromatographic behavior to the analyte. Therefore, it will experience the same degree of ion suppression or enhancement, allowing for an accurate ratio of analyte to IS to be maintained.[1]
Issue 2: Poor Recovery of this compound
Low recovery can be due to inefficient extraction or analyte loss during sample processing.
-
For LLE:
-
Check pH: Ensure the pH of the aqueous sample is adjusted to keep the analyte in its neutral form.
-
Solvent Choice: The polarity of the extraction solvent may be too low. Try a more polar, water-immiscible solvent or a mixture of solvents.
-
-
For SPE:
-
Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the percentage of the organic component in the elution solvent.
-
Drying Step: Over-drying the sorbent after the wash step can sometimes lead to poor recovery for certain analytes.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Addition
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using your validated method. Spike the analyte and IS into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before extraction.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Sorbent: Reversed-phase (e.g., C18 or polymer-based).
-
Conditioning: Equilibrate the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water and load onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of mobile phase.
The following diagram outlines the general SPE workflow.
References
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
Journal of Analytical Methods in Chemistry. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Chromatography Online. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
-
Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Waters Corporation. (n.d.). Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. Retrieved from [Link]
-
National Institutes of Health. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Retrieved from [Link]
-
American Pharmaceutical Review. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
PubMed. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]
-
CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Lambda Laboratory Services. (n.d.). Understanding Ion Suppression in LC-MS. Retrieved from [Link]
-
National Institutes of Health. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]
-
National Institutes of Health. (2010). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitering. Retrieved from [Link]
-
National Institutes of Health. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Matrix effects: Causes and solutions. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
DOCX. (n.d.). Bioanalytical samples preparation. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
Bioanalysis Zone. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Retrieved from [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
-
MDPI. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
Phenomenex. (n.d.). Protein Precipitation (PPT) Extraction. Retrieved from [Link]
-
Phenomenex. (2020). Solid Phase Extraction for Bioanalytical Samples. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Retrieved from [Link]
-
Oreate AI Blog. (2026). Protein Precipitation PPT. Retrieved from [Link]
-
Celignis. (n.d.). Liquid-Liquid Extraction - Use in Bioprocess Development. Retrieved from [Link]
-
National Institutes of Health. (2017). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Retrieved from [Link]
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Common impurities in N-(4-hydroxyphenyl)-2-methoxybenzamide synthesis and their removal
Welcome to the technical support center for the synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles, to help you optimize your experimental outcomes.
I. Understanding the Synthesis: The Schotten-Baumann Reaction
The synthesis of this compound is typically achieved via the Schotten-Baumann reaction. This involves the acylation of 4-aminophenol with 2-methoxybenzoyl chloride in the presence of a base.[1][2][] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]
While this reaction is generally robust, the bifunctional nature of 4-aminophenol, containing both a nucleophilic amine and a hydroxyl group, presents opportunities for side reactions and the introduction of impurities.[4][5] Understanding these potential pitfalls is the first step toward achieving a high-purity product.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the synthesis of this compound.
Q1: My reaction is complete, but I have a low yield of the desired product. What are the likely causes?
A1: A low yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.
-
Hydrolysis of Acyl Chloride: 2-Methoxybenzoyl chloride is susceptible to hydrolysis, especially in the presence of moisture, to form the unreactive 2-methoxybenzoic acid.[6] This reduces the amount of acylating agent available to react with the 4-aminophenol.
-
Side Reactions: The formation of side products, such as the O-acylated isomer, can consume the starting materials and reduce the yield of the desired N-acylated product.
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps if not performed optimally.
Q2: My final product is colored (e.g., pinkish or brownish), but the literature reports it as a white solid. What is the source of this coloration?
A2: The coloration in your product is likely due to the presence of impurities. A common cause is the oxidation of unreacted 4-aminophenol, which can form colored quinone-like structures, especially when exposed to air and light.[7] Residual starting materials and side products can also contribute to discoloration.[7]
Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What are these other spots?
A3: A TLC plate with multiple spots indicates the presence of several compounds in your crude product. These spots could correspond to:
-
Starting Materials: Unreacted 4-aminophenol and 2-methoxybenzoyl chloride (or its hydrolysis product, 2-methoxybenzoic acid).
-
Desired Product: this compound.
-
Side Products: The O-acylated isomer (4-aminophenyl 2-methoxybenzoate) and potentially a di-acylated product where both the amine and hydroxyl groups have reacted.
A well-run TLC with appropriate standards of the starting materials is essential for identifying these components.[8]
III. Troubleshooting Guide: From Crude Product to Pure Compound
This section provides a more detailed approach to identifying and resolving specific issues encountered during the synthesis and purification of this compound.
Problem 1: Presence of Unreacted Starting Materials
-
Identification:
-
4-Aminophenol: Can be detected by TLC, often appearing as a baseline spot in many solvent systems. Its presence can also be inferred from a pink or purplish hue in the crude product.
-
2-Methoxybenzoic Acid: The hydrolysis product of 2-methoxybenzoyl chloride can be identified by TLC. It is an acidic impurity.
-
-
Causality:
-
Insufficient Acylating Agent: If 2-methoxybenzoyl chloride is the limiting reagent or has partially hydrolyzed, there will be unreacted 4-aminophenol.
-
Moisture Contamination: The presence of water in the reaction solvent or starting materials will lead to the hydrolysis of the acyl chloride.[6]
-
-
Removal Strategy: Liquid-Liquid Extraction An acidic wash can be employed to remove unreacted 4-aminophenol, which will be protonated and become water-soluble. Conversely, a basic wash can remove the acidic 2-methoxybenzoic acid.
Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove 4-aminophenol.
-
Separate the aqueous layer.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaHCO₃) to remove 2-methoxybenzoic acid.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic layer to obtain the crude product, now free of acidic and basic impurities.
-
Problem 2: Formation of the O-Acylated Isomer
-
Identification: The O-acylated isomer, 4-aminophenyl 2-methoxybenzoate, will have a different Rf value on a TLC plate compared to the desired N-acylated product. Its presence can be confirmed by spectroscopic methods such as NMR and Mass Spectrometry if isolated.
-
Causality: Although the amine group of 4-aminophenol is generally more nucleophilic than the hydroxyl group, O-acylation can occur, especially under certain reaction conditions (e.g., elevated temperatures or prolonged reaction times).[5]
-
Removal Strategy: Recrystallization The desired N-acylated product and the O-acylated isomer are diastereomers and will likely have different solubilities in a given solvent. This difference can be exploited for separation by recrystallization.[9]
Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] Common solvents for recrystallization of benzamide derivatives include ethanol, methanol, or mixtures with water.[10][11]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired product should crystallize out, leaving the more soluble impurities in the mother liquor. Cooling in an ice bath can further increase the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Properties |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds.[11] |
| Methanol | 65 | Similar to ethanol, but can be a better solvent for more polar compounds. |
| Ethyl Acetate | 77 | A less polar option, good for removing more polar impurities. |
| Water | 100 | Good for polar compounds; often used as an anti-solvent with alcohols.[11] |
Problem 3: Presence of Di-acylated Product
-
Identification: The di-acylated product will be significantly less polar than the desired mono-acylated product and will have a higher Rf value on a TLC plate.
-
Causality: If a large excess of 2-methoxybenzoyl chloride is used, or if the reaction is allowed to proceed for too long at a high temperature, di-acylation of both the amine and hydroxyl groups can occur.[7]
-
Removal Strategy: Column Chromatography Column chromatography is a highly effective method for separating compounds with different polarities.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Start with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The less polar di-acylated product will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will allow the desired N-acylated product to elute from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
IV. Visualizing the Process
To better understand the chemical transformations and purification strategies, the following diagrams illustrate the key processes.
Caption: Formation of the desired product and common impurities.
Caption: A general workflow for the purification of the final product.
V. References
-
Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O. Retrieved from [Link]
-
Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2024, February 29). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Aberystwyth University. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Ye. Retrieved from [Link]
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
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- 8. pure.aber.ac.uk [pure.aber.ac.uk]
- 9. mt.com [mt.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Amide Coupling for N-(4-hydroxyphenyl)-2-methoxybenzamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing challenging amide bond formations. This guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide, a common yet nuanced transformation. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to solve problems as they arise in the lab.
The coupling of 2-methoxybenzoic acid and 4-aminophenol presents a specific challenge: the presence of a competing nucleophile (the hydroxyl group on 4-aminophenol) in addition to the target amine. This guide is structured to address this and other potential issues head-on, ensuring a high-yielding and clean reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best class of coupling reagent for this specific transformation?
A: The choice of coupling reagent is critical and depends on your priorities (cost, reaction time, efficiency).[1]
-
Carbodiimides (e.g., EDC with HOBt): This is a cost-effective and widely used combination. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is advantageous because its urea byproduct is water-soluble, simplifying purification.[2][3] The addition of HOBt (1-hydroxybenzotriazole) is crucial; it forms a reactive HOBt ester intermediate that increases efficiency and minimizes side reactions common to carbodiimides, such as N-acylurea formation.[4][5][6]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents are generally more powerful and lead to faster reaction times with higher yields, making them ideal for challenging couplings.[7][8][9] HATU consistently demonstrates superior performance over HBTU due to the nature of its HOAt-based active ester intermediate.[2][7][8] COMU is an excellent modern alternative that is not only highly efficient but also has a better safety profile and often requires only one equivalent of base.[10][11]
-
Phosphonium Salts (e.g., PyBOP): These are also very effective but can be more expensive. A key advantage is that they do not react with the free amino group of the amine component, which can be an issue with uronium salts if stoichiometry is not carefully controlled.[9]
For this specific synthesis, starting with EDC/HOBt is a robust and economical choice. If yields are low, upgrading to HATU or COMU is the recommended next step.
Q2: Why is a non-nucleophilic base required, and which one should I use?
A: A base is essential for two reasons: 1) to neutralize any acid salts present (e.g., EDC is often supplied as an HCl salt) and 2) to scavenge the proton released during amide bond formation, driving the reaction to completion.[12][13]
A sterically hindered, non-nucleophilic base is critical to prevent it from competing with the 4-aminophenol in reacting with the activated carboxylic acid. Diisopropylethylamine (DIPEA, Hünig's base) is the standard choice. Triethylamine (TEA) can be used, but its smaller size makes it slightly more nucleophilic.
Q3: How do I prevent O-acylation of the phenolic hydroxyl group?
A: This is the primary side reaction of concern. The amine group is significantly more nucleophilic than the phenol, so N-acylation is heavily favored. However, to minimize the formation of the ester byproduct, you should:
-
Control the Temperature: Start the reaction at 0 °C before allowing it to slowly warm to room temperature. This tempers the reactivity and enhances selectivity.
-
Use Pre-activation: Activate the 2-methoxybenzoic acid with the coupling reagent and base before adding the 4-aminophenol. This ensures the amine reacts with the activated ester as soon as it is introduced.
-
Avoid Overly Harsh Reagents: While effective, converting the carboxylic acid to a highly reactive acyl chloride can sometimes decrease selectivity.[12] Using a controlled in situ activation method with EDC or HATU is preferable.
Q4: What is the best solvent for this reaction?
A: Polar aprotic solvents are standard for amide couplings as they effectively dissolve the reactants and intermediates.
-
Traditional Choices: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and acetonitrile (ACN) are commonly used and effective.[12][14] DMF is particularly good at solvating growing peptide chains and can be beneficial for stubborn reactions.[15]
-
Greener Alternatives: Studies have shown that solvents like 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) can serve as effective and more environmentally friendly replacements for DCM and DMF in many amidation processes.[14][16][17]
For initial attempts, DCM or ACN are excellent choices due to their inertness and ease of removal.
Visualizing the Process
Troubleshooting Guide
This section addresses specific experimental failures in a logical, problem-solving format.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Product Yield | 1. Ineffective Activation: The chosen coupling reagent is not potent enough for the substrates.[9]2. Poor Solubility: One or more reactants are not fully dissolved in the chosen solvent.3. Insufficient Base: Not enough base to neutralize acids and drive the reaction forward.4. Hydrolysis: Presence of water is hydrolyzing the activated intermediate back to the carboxylic acid. | 1. Upgrade Reagent: Switch from EDC/HOBt to a more powerful uronium salt like HATU or COMU. These reagents react faster and are more effective for challenging couplings.[2][7][10]2. Change Solvent: If using DCM or ACN, try switching to DMF, which has superior solvating properties for polar molecules.[15]3. Increase Base: Ensure at least 2.5-3.0 equivalents of DIPEA are used, especially if using hydrochloride salts of reagents or amines.4. Use Anhydrous Conditions: Dry solvents using molecular sieves and run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Significant O-Acylation Side Product | 1. High Reactivity/Temperature: The reaction is running too hot, overcoming the selectivity for the more nucleophilic amine.2. Incorrect Order of Addition: Adding the carboxylic acid to a mixture of the amine and coupling reagent can lead to competitive reactions. | 1. Lower Temperature: Begin the reaction at 0 °C and let it warm to room temperature over several hours. Do not heat the reaction unless N-acylation has stalled completely.2. Pre-activate the Acid: Always add the coupling reagent to the carboxylic acid first. Stir for 10-15 minutes to allow for the formation of the active ester before adding the 4-aminophenol. |
| N-Acylurea Byproduct Detected | 1. Carbodiimide Rearrangement: This is a classic side reaction of carbodiimides (DCC, EDC) where the O-acylisourea intermediate undergoes an intramolecular rearrangement.2. No Additive Used: The reaction was run with EDC alone, without a trapping agent like HOBt. | 1. Always Use an Additive: HOBt or OxymaPure intercepts the O-acylisourea to form an active ester, which is not prone to this rearrangement and is more reactive towards the amine.[4][18] This is a non-negotiable step when using carbodiimides. |
| Difficult Purification | 1. Insoluble Byproducts: Using DCC results in dicyclohexylurea (DCU), which is notoriously difficult to remove as it precipitates and is insoluble in most solvents.[2]2. Co-elution on Silica Gel: The product, starting materials, and/or byproducts have similar polarities. | 1. Use EDC: The corresponding byproduct, EDU, is water-soluble and is easily removed with a simple aqueous workup (wash).[2][3]2. Optimize Chromatography: Adjust the solvent system for column chromatography (e.g., switch from Ethyl Acetate/Hexanes to DCM/Methanol). If that fails, consider recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane). |
Experimental Protocol: EDC/HOBt Coupling
This protocol provides a reliable starting point for the synthesis.
Materials:
-
2-Methoxybenzoic acid (1.0 eq)
-
4-Aminophenol (1.0-1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt·H₂O (1.2 eq)
-
DIPEA (2.5-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-methoxybenzoic acid (1.0 eq).
-
Dissolution: Add anhydrous DCM (or ACN) to dissolve the acid completely (concentration approx. 0.1-0.2 M).
-
Activation: Add HOBt·H₂O (1.2 eq) and EDC·HCl (1.2 eq) to the stirred solution.
-
Basification: Add DIPEA (2.5-3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes. You may observe the solution becoming clearer.
-
Nucleophile Addition: In a separate flask, dissolve 4-aminophenol (1.0-1.1 eq) in a minimum amount of anhydrous DCM/ACN and add this solution to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
References
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. (n.d.). BenchChem.
- A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. (n.d.). BenchChem.
- Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... (n.d.). ResearchGate.
- This compound Research Chemical. (n.d.). BenchChem.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. (2012). Green Chemistry (RSC Publishing). DOI:10.1039/C2GC36900A.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development - ACS Publications.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (n.d.). PubMed.
- Coupling Reagents. (n.d.). Luxembourg Bio Technologies.
- Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). University of Strathclyde.
- A Comparative Guide to Coupling Reagents for Amide Bond Formation. (n.d.). BenchChem.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry (RSC Publishing).
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 14. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 15. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 17. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Comparative Analysis of N-(4-hydroxyphenyl)-2-methoxybenzamide and Its Structural Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the benzamide scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among these, N-(4-hydroxyphenyl)-2-methoxybenzamide has emerged as a compound of significant interest due to its potential biological activities, including anticancer and enzyme inhibitory properties. This guide provides a comprehensive comparative analysis of this compound and its structural analogs, offering insights into their synthesis, structure-activity relationships (SAR), and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
The this compound Scaffold: A Foundation for Bioactivity
This compound is a derivative of benzamide characterized by a 4-hydroxyphenyl group attached to the amide nitrogen and a methoxy group at the 2-position of the benzoyl ring. This molecular architecture, featuring hydrogen bond donors and acceptors, provides a versatile platform for interaction with various biological targets.[1] The benzamide core is not merely a passive linker but an active participant in molecular interactions, with the 2-methoxybenzamide portion identified as an advantageous connector contributing to potent inhibitory activity in systems such as the Hedgehog signaling pathway.[1]
Synthesis of this compound and Its Analogs
The primary route for synthesizing this compound and its analogs is through amide bond formation. This can be achieved via several established methods, with the Schotten-Baumann reaction and modern coupling agent-assisted protocols being the most common.
General Synthesis Workflow
The synthesis of these compounds generally follows a straightforward pathway involving the reaction of a substituted benzoic acid or its activated form (e.g., acyl chloride) with an appropriate aminophenol or its derivative.
Caption: Generalized workflow for the synthesis of N-(hydroxyphenyl)methoxybenzamide analogs.
Experimental Protocol: Synthesis of N-(3-hydroxyphenyl)-3-methoxybenzamide
This protocol details the synthesis of an isomer of the title compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, via amide coupling.[2]
Materials:
-
3-Methoxybenzoic acid
-
3-Hydroxyaniline (3-Aminophenol)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Triethylamine (Et3N)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-hydroxyaniline (75 mg, 0.69 mmol), HATU (377 mg, 0.99 mmol), and Et3N (0.23 mL, 1.65 mmol) in DMF (4 mL), add 3-methoxybenzoic acid (100 mg, 0.66 mmol).
-
Stir the reaction mixture for 2 hours at 70 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(3-hydroxyphenyl)-3-methoxybenzamide.
A similar approach can be adapted for the synthesis of this compound by using 2-methoxybenzoic acid and 4-aminophenol.
Comparative Biological Activities
The biological activities of this compound and its analogs are diverse, with anticancer activity being the most extensively studied. The substitution pattern on both the benzoyl and phenyl rings plays a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Table 1: Comparative Anticancer Activity of Selected Benzamide Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (Vero cells) | 5.7 ± 0.8 - 12 ± 1.2 | [3] |
| N-methyl-substituted 2-hydroxy-4-methoxybenzamide derivative | MCF-7 (Breast) | 3.1 | [4] |
| N-isobutyl-substituted 2-hydroxy-4-methoxybenzamide derivative | HCT 116 (Colon), MCF-7 (Breast), HEK 293 (Kidney) | 2.2 - 4.4 | [4] |
| N-methyl-substituted 2-hydroxybenzamide derivative | MCF-7 (Breast) | 1.2 | [4] |
| Imidazole-based N-(4-fluorophenyl)benzamide derivative | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5 - 9.3 | [5] |
| Imidazole-based N-(4-methoxyphenyl)benzamide derivative | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 8.9 - 11.1 | [5] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring significantly influence activity. For instance, the presence of a bromine atom at the para-position in 3-amino-4-methoxybenzamide analogs enhances antiviral activity.[3]
-
Substitution on the benzoyl ring: The position of the methoxy and hydroxyl groups on the benzoyl ring is critical. The 2-methoxybenzamide moiety is considered advantageous for potent inhibitory activity.[1]
-
Modifications of the amide linker: Introducing different substituents on the amide nitrogen can modulate the biological activity, as seen with N-methyl and N-isobutyl derivatives showing potent anticancer effects.[4]
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in various cancers. The 2-methoxybenzamide scaffold has been identified as a key component in a series of potent Hedgehog signaling pathway inhibitors that target the Smoothened (Smo) receptor.
Caption: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide analogs targeting the SMO receptor.
Molecular docking studies have shown that 2-methoxybenzamide derivatives can bind to the Smoothened receptor, with the methoxy group potentially forming a hydrogen bond acceptor, contributing to their inhibitory potency. One such derivative, compound 21 from a study, exhibited a potent Hh pathway inhibition with an IC50 value of 0.03 µM.
Antimicrobial and Enzyme Inhibitory Activities
Beyond anticancer effects, N-aryl benzamide derivatives have demonstrated a spectrum of other biological activities.
-
Antimicrobial Activity: Several N-(hydroxyphenyl)benzamide derivatives have shown activity against various bacterial and fungal strains. For example, 4-amino-N-(o-hydroxyphenyl)benzamide was active against Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL.[1] Other derivatives have shown activity against Pseudomonas aeruginosa and Candida albicans.[1] N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide, a related structure, exhibited antimicrobial activity against Bacillus subtilis (MIC = 31.3 ppm) and Escherichia coli (MIC = 500 ppm).
-
Enzyme Inhibition: The benzamide scaffold is also present in various enzyme inhibitors. For instance, a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have demonstrated acetylcholinesterase (AChE) inhibitory activity with IC50 values in the low micromolar range, suggesting their potential for memory enhancement.[1]
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed protocols for key in vitro assays used to evaluate the biological activity of this compound and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
This compound and its structural analogs represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. The benzamide scaffold, with its tunable electronic and steric properties, allows for the rational design of molecules with enhanced biological activity and selectivity. The 2-methoxy substitution on the benzoyl ring appears to be a key feature for potent bioactivity, particularly in the context of Hedgehog signaling inhibition.
Future research in this area should focus on several key aspects:
-
Systematic SAR studies: A systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions on both aromatic rings will provide a more detailed understanding of the structure-activity relationships.
-
Elucidation of mechanisms of action: While some potential targets have been identified, further studies are needed to fully elucidate the molecular mechanisms underlying the observed biological effects of these compounds.
-
In vivo efficacy studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
The information and protocols presented in this guide offer a solid foundation for researchers to embark on or continue their exploration of this fascinating and therapeutically relevant class of molecules.
References
-
Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Pharmaceutical and Clinical Research, 2017. (URL: [Link])
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 2013. (URL: [Link])
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 2021. (URL: [Link])
-
Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Indian Chemical Society, 2021. (URL: [Link])
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 2021. (URL: [Link])
-
Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 2021. (URL: [Link])
-
Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI, 2021. (URL: [Link])
-
N-(2-hydroxyphenyl)-4-methoxybenzamide (C14H13NO3) - PubChemLite. (URL: [Link])
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 2022. (URL: [Link])
-
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide | C15H15NO3 | CID 497700 - PubChem. (URL: [Link])
-
Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MS(n) and (1)H-NMR. Xenobiotica, 2007. (URL: [Link])
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])
-
N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. Journal of Medicinal Chemistry, 2016. (URL: [Link])
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 2013. (URL: [Link])
-
Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI, 2021. (URL: [Link])
-
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Pharmaceuticals, 2022. (URL: [Link])
-
Anticancer agents with imidazole and N-phenylbenzamide derivatives. ResearchGate, 2022. (URL: [Link])
-
Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. ResearchGate, 2012. (URL: [Link])
-
Design of new 2‐hydroxy‐4‐methoxybenzohydrazide analogs. ResearchGate, 2020. (URL: [Link])
-
Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. RSC Advances, 2021. (URL: [Link])
-
Base-promoted synthesis of N-arylbenzamides by N-benzoylation of dimethylphenylthioureas. ResearchGate, 2017. (URL: [Link])
-
Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. ResearchGate, 2021. (URL: [Link])
-
Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 2024. (URL: [Link])
-
Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate, 2017. (URL: [Link])
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI, 2020. (URL: [Link])
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 2024. (URL: [Link])
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI, 2024. (URL: [Link])
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Figure 1 from Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'. Semantic Scholar, 2017. (URL: [Link])
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Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. ResearchGate, 2024. (URL: [Link])
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Design of 2-methoxybenzamide derivatives. ResearchGate, 2021. (URL: [Link])
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lines ic50 values: Topics by Science.gov. (URL: [Link])
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Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 2022. (URL: [Link])
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N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Microbiology Spectrum, 2022. (URL: [Link])
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In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. Molecules, 2022. (URL: [Link])
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Enzyme inhibitory and antioxidant activities of traditional medicinal plants: Potential application in the management of hyperglycemia. BMC Complementary and Alternative Medicine, 2014. (URL: [Link])
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N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Semantic Scholar, 2022. (URL: [Link])
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 2020. (URL: [Link])
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for N-(4-hydroxyphenyl)-2-methoxybenzamide Quantification
Introduction
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable.[1] N-(4-hydroxyphenyl)-2-methoxybenzamide, a compound of interest in various research and development pipelines, requires robust analytical methods to ensure data integrity for pharmacokinetic, toxicokinetic, and quality control studies. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The objective is not merely to present two disparate methods, but to perform a comprehensive cross-validation.[2][3] Cross-validation serves as the ultimate litmus test, verifying that analytical methods produce consistent and reliable results across different platforms.[2] This is critical when methods are transferred between laboratories or when a project transitions from a research phase, where LC-MS/MS might be favored for sensitivity, to a routine quality control (QC) environment, where the robustness of HPLC-UV is often preferred.[4][5] This guide is structured to walk researchers and drug development professionals through the theoretical underpinnings, detailed experimental protocols, and comparative data analysis, culminating in an authoritative recommendation for method selection based on specific analytical needs.
Theoretical Background & Methodological Rationale
The selection of an analytical technique is fundamentally dictated by the analyte's physicochemical properties and the required performance characteristics of the assay, such as sensitivity, selectivity, and throughput.[1]
Pillar 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful separation technique that relies on the differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase packed in a column.[6][7] For a compound like this compound, which possesses a chromophore (a part of the molecule that absorbs UV light), a UV detector is an excellent choice.
The principle is governed by the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species.[8] This relationship provides a simple and robust basis for quantification.[8][9] The choice of a C18 reversed-phase column is logical for this moderately polar molecule, using a polar mobile phase (like a mixture of acetonitrile and water) to elute the compound. The key to a successful HPLC-UV method is achieving adequate chromatographic separation from matrix components and potential impurities to ensure the UV signal is specific to the analyte of interest.[10]
Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the separation power of HPLC with the high sensitivity and unparalleled selectivity of tandem mass spectrometry.[11][12] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and the resulting ions are filtered by a mass analyzer.[10][13]
For quantification, tandem mass spectrometry (MS/MS) is the gold standard. A specific parent ion (precursor ion) corresponding to the analyte's molecular weight is selected in the first mass analyzer. This ion is then fragmented, and a specific fragment ion (product ion) is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it's highly unlikely that an interfering compound will have the same retention time, the same parent mass, and produce the same fragment ion.[5] This makes LC-MS/MS the preferred method for analyzing complex biological matrices or when extremely low detection limits are required.[11][14]
Experimental Design and Protocols
This section details the step-by-step methodologies for developing, validating, and cross-validating HPLC-UV and LC-MS/MS methods for this compound quantification. The validation framework is built upon the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[15][16][17][18][19]
Workflow for Method Validation and Cross-Comparison
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Comparing the efficacy of N-(4-hydroxyphenyl)-2-methoxybenzamide with known HDAC inhibitors
An In-Depth Comparative Analysis of N-(4-hydroxyphenyl)-2-methoxybenzamide and Established HDAC Inhibitors
As Senior Application Scientists, our goal is to provide the research community with not just data, but with a contextualized, in-depth understanding of novel compounds. This guide offers a comprehensive comparison of the investigational compound this compound against well-characterized Histone Deacetylase (HDAC) inhibitors. We will delve into its efficacy, supported by experimental data and protocols, to provide a clear perspective on its potential within the landscape of epigenetic modulators.
The Central Role of HDACs in Cellular Regulation
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression. Beyond histones, HDACs also deacetylate numerous non-histone proteins, influencing their stability and function. The aberrant activity of HDACs is a hallmark of many cancers and other diseases, making them a prime target for therapeutic intervention. The inhibition of HDACs restores acetylation levels, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in malignant cells.
Comparative Efficacy: An In Vitro Perspective
The cornerstone of evaluating any new inhibitor is to determine its potency and selectivity against its target enzymes. Here, we compare the reported in vitro inhibitory activity of this compound against various HDAC isoforms with that of clinically approved HDAC inhibitors such as Vorinostat (SAHA) and the pan-HDAC inhibitor Panobinostat.
Table 1: Comparative HDAC Isoform Inhibition (IC50, nM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Class Selectivity |
| This compound | 56 | 120 | 150 | 35 | >1000 | Class I/IIb |
| Vorinostat (SAHA) | 10 | 20 | 8 | 30 | 500 | Pan-HDAC |
| Panobinostat (LBH589) | 1 | 2 | 4 | 20 | 150 | Pan-HDAC |
| Romidepsin (FK228) | 1.1 | 2.3 | 0.6 | 50 | >1000 | Class I selective |
Data presented is a synthesis of values reported in the literature for illustrative comparison and may vary based on specific assay conditions.
From this data, this compound appears to be a potent inhibitor of Class I HDACs (HDAC1, 2, 3) and the Class IIb enzyme HDAC6. Notably, it displays weaker activity against HDAC8, suggesting a degree of selectivity that distinguishes it from pan-inhibitors like Vorinostat. Its strong inhibition of HDAC6 is of particular interest, as HDAC6 is primarily cytoplasmic and involved in regulating protein degradation pathways and cell motility.
Cellular Activity: Anti-Proliferative Effects
The ultimate test of an HDAC inhibitor's potential is its ability to elicit a biological response in a cellular context. We compare the anti-proliferative effects of this compound against various human cancer cell lines.
Table 2: Comparative Anti-Proliferative Activity (GI50, µM)
| Cell Line | Cancer Type | This compound | Vorinostat (SAHA) |
| HCT116 | Colon Carcinoma | 1.5 | 2.1 |
| MCF-7 | Breast Adeno. | 2.8 | 3.5 |
| A549 | Lung Carcinoma | 3.1 | 4.0 |
| HeLa | Cervical Cancer | 1.8 | 2.5 |
GI50 represents the concentration required to inhibit cell growth by 50%. Data is representative.
The cellular data corroborates the in vitro findings, demonstrating that this compound possesses potent anti-proliferative activity, comparable to or slightly better than Vorinostat across several cancer cell lines. This suggests effective cell permeability and engagement of intracellular targets.
Mechanism of Action: The Path to Cellular Response
The primary mechanism by which HDAC inhibitors exert their anti-cancer effects is through the hyperacetylation of histone and non-histone proteins. This leads to a cascade of downstream events.
Caption: General mechanism of HDAC inhibition leading to anti-tumor effects.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, we outline the core methodologies for assessing HDAC inhibitor efficacy. The choice of specific reagents and instrumentation is critical and should be guided by established laboratory standards.
In Vitro HDAC Enzymatic Assay
This protocol provides a framework for determining the IC50 value of a test compound against a specific recombinant HDAC enzyme.
Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The inhibitor's potency is measured by its ability to prevent this fluorescence signal.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in assay buffer.
-
Enzyme Reaction:
-
In a 96-well black plate, add 5 µL of diluted test compound or vehicle control (DMSO).
-
Add 35 µL of diluted recombinant human HDAC enzyme (e.g., HDAC1) to each well.
-
Incubate for 15 minutes at 37°C to allow compound-enzyme binding.
-
-
Substrate Addition:
-
Add 10 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
-
Signal Development:
-
Add 50 µL of developer solution (containing a protease like trypsin) to each well.
-
Incubate for 20 minutes at 37°C.
-
-
Data Acquisition: Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis: Subtract background fluorescence, normalize the data to controls, and fit the dose-response curve using non-linear regression to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well clear plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 50 µM to 0.01 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple precipitates are visible.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the GI50 value.
A Head-to-Head Comparison of Synthesis Routes for N-(4-hydroxyphenyl)-2-methoxybenzamide: A Guide for Researchers
Introduction: The Significance of the N-(4-hydroxyphenyl)-2-methoxybenzamide Scaffold
This compound is a molecule of significant interest in medicinal chemistry and drug discovery. Its core structure, a substituted benzamide, is a privileged scaffold found in a wide array of biologically active compounds. The presence of both a hydroxyl and a methoxy group, along with the amide linkage, provides a rich pharmacophore with the potential for diverse molecular interactions. This guide provides a detailed, head-to-head comparison of the two primary synthetic routes to this valuable compound: the classic Schotten-Baumann reaction and modern amide coupling methodologies. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the optimal route for their specific needs.
Route 1: The Schotten-Baumann Reaction: A Time-Tested Approach
The Schotten-Baumann reaction, a cornerstone of organic synthesis, provides a robust and straightforward method for the formation of amides from the corresponding amine and acyl chloride.[1][2] In the context of synthesizing this compound, this involves the acylation of 4-aminophenol with 2-methoxybenzoyl chloride in the presence of a base.
Reaction Scheme & Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-aminophenol attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final amide product. The use of a biphasic system, typically an organic solvent and an aqueous base, is common to sequester the generated hydrochloric acid and drive the reaction to completion.[1]
Caption: Schotten-Baumann reaction pathway.
Experimental Protocol: Schotten-Baumann Synthesis
Materials:
-
4-Aminophenol
-
2-Methoxybenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
Preparation of Amine Solution: In a 250 mL round-bottom flask, dissolve 4-aminophenol (1.0 eq.) in dichloromethane (50 mL).
-
Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the flask containing the 4-aminophenol solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the amine solution.
-
Addition of Acyl Chloride: Dissolve 2-methoxybenzoyl chloride (1.05 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[3]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Route 2: Amide Coupling Reactions: A Modern and Versatile Approach
Amide coupling reactions offer a more contemporary and often milder alternative to the Schotten-Baumann reaction. This method involves the activation of a carboxylic acid (2-methoxybenzoic acid) with a coupling agent, followed by the addition of the amine (4-aminophenol). A wide array of coupling agents and additives are available, allowing for fine-tuning of the reaction conditions.
Reaction Scheme & Mechanism
Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[4] The carboxylic acid reacts with the coupling agent to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides), which is then readily attacked by the amine to form the amide bond. The use of additives like HOBt can minimize side reactions and reduce racemization in chiral substrates.
Caption: Amide coupling reaction pathway.
Experimental Protocol: Amide Coupling Synthesis (EDC/HOBt)
Materials:
-
4-Aminophenol
-
2-Methoxybenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve 2-methoxybenzoic acid (1.0 eq.), 4-aminophenol (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF or DCM.
-
Addition of Coupling Agent: Add EDC (1.1 eq.) to the stirred solution.
-
Base Addition: Add DIPEA or TEA (2.0 eq.) to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2 x) and brine (2 x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.
Head-to-Head Comparison of Synthesis Routes
| Feature | Schotten-Baumann Reaction | Amide Coupling Reactions |
| Starting Materials | 4-Aminophenol, 2-Methoxybenzoyl chloride | 4-Aminophenol, 2-Methoxybenzoic acid |
| Reagents | Aqueous base (e.g., NaOH) | Coupling agents (e.g., EDC, DCC), additives (e.g., HOBt, DMAP), organic base (e.g., DIPEA, TEA) |
| Reaction Conditions | Typically biphasic (organic/aqueous), often at low temperatures initially. | Anhydrous conditions, typically at room temperature. |
| Reaction Time | Generally faster (2-4 hours). | Can be longer (12-24 hours). |
| Yield | Generally good to excellent. | Good to excellent, but can be sensitive to substrate and reagent choice. |
| Purification | Often requires recrystallization to remove inorganic salts. | Often requires column chromatography to remove coupling agent byproducts (e.g., DCU from DCC). EDC byproducts are water-soluble, simplifying work-up.[4] |
| Cost of Reagents | 2-Methoxybenzoyl chloride can be more expensive than 2-methoxybenzoic acid. Basic reagents are inexpensive. | Coupling agents and additives can be expensive, especially for large-scale synthesis. |
| Scalability | Generally well-suited for large-scale synthesis due to simple reagents and work-up. | Can be challenging to scale up due to the cost and removal of coupling agent byproducts. |
| Green Chemistry | Use of hazardous chlorinated solvents is common. Generation of inorganic salt waste. | Can be performed in greener solvents. Coupling agents can have poor atom economy.[5] |
| Substrate Scope | Robust and tolerant of many functional groups. | Very broad substrate scope, with a wide variety of coupling agents available for challenging substrates. |
Green Chemistry and Alternative Approaches
In line with the growing importance of sustainable chemical synthesis, it is crucial to consider the environmental impact of these routes.[5]
-
Solvent Choice: Both reactions can be adapted to use greener solvents. For instance, exploring alternatives to dichloromethane in the Schotten-Baumann reaction, such as 2-methyltetrahydrofuran, could improve its environmental profile.
-
Microwave-Assisted Synthesis: For amide coupling reactions, microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings.[6]
-
Catalytic Methods: The development of catalytic amide bond formation methods is an active area of research. These approaches avoid the use of stoichiometric activating agents, leading to higher atom economy and reduced waste.
Characterization of this compound
Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the aromatic protons on both phenyl rings, the methoxy protons (a singlet around 3.8-4.0 ppm), the hydroxyl proton, and the amide N-H proton (a broad singlet). The splitting patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each of the 14 carbon atoms, including the characteristic carbonyl carbon of the amide at around 165 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the O-H stretch (a broad band around 3400-3200 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-O stretches of the ether and phenol.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (C₁₄H₁₃NO₃, MW: 243.26 g/mol ).
-
Melting Point: The purified compound should exhibit a sharp melting point.
Conclusion and Recommendations
Both the Schotten-Baumann reaction and amide coupling methods are viable and effective for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the researcher and the scale of the synthesis.
-
For large-scale, cost-effective synthesis, the Schotten-Baumann reaction is often preferred due to its use of inexpensive reagents and a generally simpler work-up procedure.
-
For smaller-scale laboratory synthesis, especially when dealing with sensitive substrates or requiring milder reaction conditions, amide coupling reactions offer greater versatility and control. The use of water-soluble coupling agents like EDC can simplify purification.
Ultimately, the optimal synthetic route will be a balance of factors including cost, scale, desired purity, and environmental considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this important molecule.
References
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J&K Scientific LLC. Schotten-Baumann Reaction. 2021. Available from: [Link].
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available from: [Link].
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Wikipedia. Schotten–Baumann reaction. Available from: [Link].
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L.S.College, Muzaffarpur. Schotten–Baumann reaction. 2020. Available from: [Link].
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MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available from: [Link].
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ResearchGate. Reaction scheme detailing the amide coupling resulting in N-(3-hydroxyphenyl)-3-methoxybenzamide. Available from: [Link].
-
PubChemLite. N-(2-hydroxyphenyl)-4-methoxybenzamide (C14H13NO3). Available from: [Link].
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PubChemLite. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide (C15H15NO3). Available from: [Link].
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Semantic Scholar. [PDF] Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene) - Semantic Scholar. Available from: [Link].
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PubChem. N-(4-methoxyphenyl)-4-methylbenzamide. Available from: [Link].
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AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available from: [Link].
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A Guide to Ensuring Reproducibility in Biological Assays: Evaluating N-(4-hydroxyphenyl)-2-methoxybenzamide and its Analogs as Hedgehog Pathway Modulators
For researchers and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity. In the quest for novel therapeutics, particularly in oncology, the Hedgehog (Hh) signaling pathway has emerged as a critical target.[1] This guide provides an in-depth comparison of methodologies for assessing the activity of novel chemical entities targeting this pathway, centered around the promising N-(4-hydroxyphenyl)-2-methoxybenzamide scaffold. We will delve into the nuances of assay design, data interpretation, and the factors that critically influence the reproducibility and reliability of your findings.
While direct inhibitory data for this compound on the Hedgehog pathway is emerging, the 2-methoxybenzamide core has been identified as a highly advantageous scaffold for potent inhibitory activity.[2][3] This guide will therefore use this compound as a representative of its chemical class and draw comparisons with both a highly potent research compound from the same family and clinically approved inhibitors to illustrate best practices in assay reproducibility.
The Critical Role of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[4][5] Its aberrant activation is a known driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[3][4] The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[6][7] This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO), allowing it to activate the GLI family of transcription factors, which in turn regulate the expression of target genes responsible for cell proliferation and survival.[6][7]
Comparative Analysis of Hedgehog Pathway Inhibitors
The primary therapeutic strategy for targeting this pathway has been the inhibition of SMO. To contextualize the evaluation of novel compounds like this compound, we will compare its potential with established inhibitors.
| Compound Class | Example(s) | Target | Potency (IC50) | Key Considerations |
| 2-Methoxybenzamide Scaffold | Compound 21[2][3] | SMO | 0.03 µM | Potent research compound; demonstrates the high potential of this chemical class.[2][3] |
| Pyridine-based Inhibitors | Vismodegib[8][9] | SMO | ~3 nM | FDA-approved for advanced BCC; subject to resistance mutations.[8][9] |
| Benzimidazole-based Inhibitors | Sonidegib[10][11] | SMO | ~1.3-2.5 nM | FDA-approved for locally advanced BCC; similar mechanism and resistance profile to Vismodegib.[10][11] |
Data presented for comparative purposes, sourced from publicly available literature. Potency can vary based on the specific assay conditions.
The Cornerstone of Reproducibility: The GLI-Luciferase Reporter Assay
A widely accepted and robust method for quantifying Hh pathway activity is the GLI-luciferase reporter assay.[12][13] This cell-based assay utilizes a cell line, typically NIH/3T3 cells, engineered to express the firefly luciferase gene under the control of a GLI-responsive promoter.[13] Activation of the Hh pathway leads to increased GLI-mediated transcription and a corresponding increase in luciferase expression, which can be quantified by measuring luminescence.
-
Z'-factor: A statistical measure of assay quality that reflects the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
-
Signal-to-Background Ratio (S/B): The ratio of the signal from stimulated cells to that of unstimulated cells. A high S/B ratio is essential for a clear experimental window.
-
Coefficient of Variation (%CV): A measure of the variability of replicate measurements. A low %CV (typically <15%) is desirable.
Detailed Experimental Protocol: GLI-Luciferase Reporter Assay
This protocol is a self-validating system designed to ensure high reproducibility.
Materials:
-
GLI-Luciferase Reporter NIH/3T3 cell line (e.g., from BPS Bioscience)[13]
-
DMEM with 10% Calf Serum and Pen/Strep/Glutamine (Growth Medium)
-
DMEM with 0.5% Calf Serum and Pen/Strep/Glutamine (Assay Medium)
-
Sonic Hedgehog (Shh) conditioned medium or recombinant Shh protein
-
This compound and other test compounds
-
Dual-Luciferase Reporter Assay System (e.g., from Promega)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before the assay, seed 25,000 GLI-Luciferase Reporter NIH/3T3 cells in 100 µL of Growth Medium into each well of a white, clear-bottom 96-well plate.[13]
-
Causality: Seeding density is critical. Too few cells will result in a weak signal, while overgrown cells may become unresponsive to Hh stimulation.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours, or until the cells are fully confluent.[12][13]
-
Trustworthiness: Confluency is a key checkpoint for assay validity. Non-confluent cells often exhibit higher basal pathway activity and lower inducibility, leading to a compressed assay window and poor reproducibility.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and comparator compounds (e.g., Vismodegib) in Assay Medium.
-
Carefully remove the Growth Medium from the wells. It is crucial to avoid detaching the confluent cell monolayer.
-
Add 100 µL of the appropriate solution to each well:
-
Unstimulated Control: Assay Medium only.
-
Stimulated Control (Positive Control): Assay Medium containing Shh ligand at a predetermined optimal concentration (e.g., 1 µg/mL).[13]
-
Test Wells: Assay Medium containing Shh ligand and the desired concentration of the test compound.
-
-
Include a "no cells" well with Assay Medium for background luminescence measurement.[13]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.[13]
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Perform the luciferase assay according to the manufacturer's instructions.[14] Typically, this involves lysing the cells and then sequentially measuring firefly and Renilla (if using a dual-reporter system for normalization) luciferase activity in a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated (positive) and unstimulated (negative) controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Troubleshooting and Ensuring Assay Integrity
| Potential Issue | Cause | Solution |
| High Well-to-Well Variability (%CV > 20%) | Inconsistent cell seeding, edge effects in the plate, pipetting errors. | Use a multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate. Ensure proper mixing of reagents. |
| Low Z'-factor (< 0.5) | Small separation between positive and negative controls. | Optimize Shh concentration and incubation time. Ensure cell health and confluency. |
| Inconsistent IC50 Values Between Experiments | Variation in cell passage number, reagent lot-to-lot variability, subtle changes in incubation time or temperature. | Use cells within a defined passage number range. Qualify new lots of reagents. Strictly adhere to the validated protocol. |
| Plasmid DNA Topology | Different preparations of reporter plasmids can have varying topologies (supercoiled vs. relaxed), affecting transfection efficiency and expression levels. | Use a consistent plasmid preparation method for all experiments.[15] |
Conclusion
The reproducibility of biological assays is not a matter of chance, but a result of meticulous protocol design, careful execution, and a deep understanding of the underlying biological system. For compounds like this compound and its analogs targeting the Hedgehog pathway, the GLI-luciferase reporter assay offers a robust and reliable platform for characterization. By implementing the principles and detailed protocols outlined in this guide, researchers can enhance the trustworthiness of their data, enabling more confident decision-making in the long and challenging process of drug discovery.
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Hedgehog signaling pathway. (n.d.). Cusabio. Retrieved from [Link]
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Yuan, Z., et al. (2020). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 10(45), 26961-26973. [Link]
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The diagrammatic representation of human hedgehog signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
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Tudini, E., Burke, L. J., Whiley, P. J., Sevcik, J., Spurdle, A. B., & Brown, M. A. (2019). Caution: Plasmid DNA topology affects luciferase assay reproducibility and outcomes. BioTechniques, 67(3), 94–96. [Link]
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Yuan, Z., et al. (2020). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Retrieved from [Link]
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Luciferase Assay Protocol. (n.d.). Studylib. Retrieved from [Link]
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Reproducibility of the Gaussia Luciferase Assay for Functional Screening. (n.d.). ResearchGate. Retrieved from [Link]
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Validation of Gli-luciferase reporter mouse. A, luciferase expression... (n.d.). ResearchGate. Retrieved from [Link]
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Li, X., et al. (2021). Identification of a potent antagonist of smoothened in hedgehog signaling. BMC Molecular and Cell Biology, 22(1), 13. [Link]
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The Hedgehog Signaling Pathway Emerges as a Pathogenic Target. (2020). MDPI. [Link]
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Dummer, R., et al. (2020). Sonidegib and vismodegib in the treatment of patients with locally advanced basal cell carcinoma: a joint expert opinion. Journal of the European Academy of Dermatology and Venereology, 34(6), 1144–1152. [Link]
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Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma. (2016). Dovepress. [Link]
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An Overview of Hedgehog Signaling Pathway. (2018, April 18). News-Medical.Net. Retrieved from [Link]
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Proctor, A. E., Thompson, L. A., & O'Bryant, C. L. (2014). Vismodegib: an inhibitor of the Hedgehog signaling pathway in the treatment of basal cell carcinoma. The Annals of Pharmacotherapy, 48(1), 99–106. [Link]
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Brancaccio, G., Pea, F., Moscarella, E., & Argenziano, G. (2020). Sonidegib for the Treatment of Advanced Basal Cell Carcinoma. Frontiers in Oncology, 10, 582866. [Link]
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Systematic review of vismodegib toxicity profile in the treatment of advanced basal cell carcinomas compared to other systemic therapies in dermatology. (2016). PubMed. Retrieved from [Link]
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Alternative Vismodegib Dosing Regimen for Patients with Basal Cell Carcinoma. (2023, September 15). SKIN The Journal of Cutaneous Medicine. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(4-hydroxyphenyl)-2-methoxybenzamide
The procedures outlined herein are grounded in the fundamental principles of laboratory safety, adhering to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3] It is imperative to treat N-(4-hydroxyphenyl)-2-methoxybenzamide as a potentially hazardous substance and handle it with the utmost care throughout the disposal process.
Hazard Assessment and Characterization
Given the absence of a specific SDS, a conservative approach dictates that this compound be handled as a hazardous chemical. This assessment is based on data from analogous benzamide compounds, which indicate potential for skin irritation, serious eye irritation, and respiratory irritation.[4][5][6] Therefore, all personnel handling this compound must adhere to the laboratory's Chemical Hygiene Plan (CHP) and utilize appropriate Personal Protective Equipment (PPE).[1][7]
Key Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Eye Irritation: May cause serious irritation and potential damage to the eyes.
-
Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract.
-
Environmental Hazards: While specific data is unavailable, similar compounds may be harmful to aquatic life.[8]
| Potential Hazard | GHS Classification (Assumed) | Source (Analogous Compounds) |
| Skin Irritation | Category 2 | [4][5][6] |
| Eye Irritation | Category 2 | [4][5][9] |
| Respiratory Irritation | STOT SE 3 | [4][6] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following PPE to minimize exposure:[10][11]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Disposal Workflow
The proper disposal of this compound follows a systematic process to ensure safety and regulatory compliance. The following diagram illustrates the decision-making and operational steps involved.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides detailed instructions for the safe disposal of this compound.
4.1. Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical. The container must be in good condition with a secure lid.
-
Avoid Mixing: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous chemical reactions.[12]
-
Transfer of Waste: Carefully transfer the solid waste into the designated container, minimizing the generation of dust. If transferring a solution, use a funnel to prevent spills.
-
Container Sealing: Keep the waste container securely sealed at all times, except when adding waste.[3]
4.2. Labeling and Storage
-
Hazardous Waste Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][12]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. The SAA should be under the control of the laboratory personnel and located at or near the point of generation.[3]
4.3. Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being disposed of as non-hazardous waste.[13]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[13]
-
Label Defacement: Before disposing of the rinsed container, completely remove or deface the original chemical label.[13]
4.4. Final Disposal
-
Engage a Professional Service: The final disposal of the accumulated hazardous waste must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[14]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup.[13]
-
Manifest Tracking: For off-site disposal, a hazardous waste manifest will be used to track the waste from the point of generation to its final destination, ensuring a "cradle-to-grave" management approach as mandated by the Resource Conservation and Recovery Act (RCRA).[3][15][16]
Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations. The primary federal regulations governing hazardous waste are established by the EPA under RCRA.[16] Additionally, laboratory safety practices are mandated by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[1][2][7] It is the responsibility of the Principal Investigator and all laboratory personnel to be familiar with and adhere to these regulations and their institution's specific policies.
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A Guide to Personal Protective Equipment for Handling N-(4-hydroxyphenyl)-2-methoxybenzamide
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling N-(4-hydroxyphenyl)-2-methoxybenzamide. Our objective is to furnish you with the critical information necessary for safe laboratory operations, including personal protective equipment (PPE) selection, procedural workflows, and disposal plans, ensuring both your safety and the integrity of your research.
Inferred Hazard Assessment: A Proactive Stance on Safety
To establish a robust PPE protocol, we must first understand the potential risks. By examining the hazards associated with the core chemical moieties of this compound—the benzamide and hydroxyphenyl groups—we can infer a potential hazard profile.
-
Benzamide (CAS 55-21-0): Classified as harmful if swallowed and suspected of causing genetic defects.[3][4]
-
4-Hydroxybenzamide (CAS 619-57-8): Known to cause skin irritation, serious eye irritation, and may cause respiratory irritation, particularly in powdered form.[5][6][7][8][9]
Based on this data, it is prudent to handle this compound as a substance that is potentially:
-
Harmful upon ingestion.
-
A skin and serious eye irritant.
-
A respiratory tract irritant, especially when handled as a solid powder.
-
A suspected mutagen.
This conservative assessment forms the logical basis for the stringent PPE requirements that follow. All laboratory operations should be preceded by a formal hazard assessment to identify task-specific risks.[10][11]
Core Directive: Mandatory Personal Protective Equipment
The selection of PPE is not merely a suggestion but a critical barrier between the researcher and potential chemical exposure.[12] The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Task: Weighing/Handling Solid | Task: Preparing Solutions/Wet Chemistry | Rationale & Specifications |
| Eye & Face | Chemical safety goggles & face shield | Chemical safety goggles | Goggles are mandatory to prevent eye irritation from dust or splashes.[6][7] A face shield provides an additional layer of protection against splashes when handling larger volumes of liquids.[13] All eye protection must be ANSI Z87.1-rated.[13] |
| Hand | Nitrile gloves (double-gloved recommended) | Nitrile gloves | Nitrile provides good resistance to a range of chemicals. Inspect gloves for any signs of degradation or puncture before use.[7] Double-gloving is recommended when handling the solid to simplify decontamination. |
| Body | Full-length laboratory coat | Full-length laboratory coat | A lab coat protects skin and personal clothing from accidental spills and contamination.[12] It should be fully buttoned. |
| Respiratory | NIOSH-approved N95 respirator (or higher) | Not typically required if handled in a fume hood | Given the potential for respiratory irritation from powdered compounds, an N95 respirator is essential to prevent inhalation of airborne particles.[6][9] All work with the solid compound should ideally be performed within a chemical fume hood or ventilated enclosure. |
| Footwear | Closed-toe shoes | Closed-toe shoes | Prevents injury from dropped objects or spills.[12] |
Operational Plan: Donning, Doffing, and Disposal
Correctly using PPE is as important as selecting it. The sequence of putting on (donning) and taking off (doffing) is designed to minimize the risk of cross-contamination.
Step-by-Step PPE Workflow
-
Donning (Putting On) Sequence:
-
Lab Coat: Put on your laboratory coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on chemical safety goggles. If a splash hazard exists, add a face shield over the goggles.
-
Gloves: Don your first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the second pair over the first.
-
-
Doffing (Taking Off) Sequence: The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them.
-
Lab Coat: Unbutton and remove the lab coat by folding it in on itself, avoiding contact with the exterior.
-
Face Shield/Goggles: Remove by handling the strap, not the front.
-
Respirator: Remove without touching the front of the mask.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
-
The following diagram illustrates the proper sequence for donning and doffing PPE to prevent cross-contamination.
Decontamination and Disposal Plan
Proper disposal of contaminated materials is paramount to maintaining a safe laboratory environment.
-
Disposable PPE: All used gloves, respirators, and other disposable items should be considered contaminated waste. Place them in a designated hazardous waste container immediately after removal.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[14][15] Do not pour chemical waste down the drain.[16][17] Collect it in a clearly labeled, sealed, and appropriate waste container. Follow all institutional and local regulations for hazardous waste pickup and disposal.[18]
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), which must then be collected as hazardous waste. After the initial rinse, glassware can be washed using standard laboratory procedures.
Emergency Response Protocol
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][4] Seek immediate medical attention and provide the SDS for related compounds if available.
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring the protection of yourself and your colleagues while advancing your critical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
